molecular formula C16H22N2O B2518412 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide CAS No. 852136-99-3

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Katalognummer: B2518412
CAS-Nummer: 852136-99-3
Molekulargewicht: 258.365
InChI-Schlüssel: VVXPTFAWAGMRSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a synthetic indole derivative designed for research use in medicinal chemistry and drug discovery. The compound features a pentanamide chain linked to a 1,2-dimethylindole scaffold, a structure of significant interest in pharmaceutical development. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in bioactive molecules and its ability to interact with diverse biological targets . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) . Its defined structure makes it suitable for library development in high-throughput screening campaigns aimed at identifying new lead compounds. Potential research applications, based on the known biological activities of indole derivatives, could include investigations into antiviral, anti-inflammatory, or antimicrobial agents, among other therapeutic areas . Researchers are exploring indole-based compounds for targeted protein degradation and as enzyme inhibitors, particularly against zinc-dependent aminopeptidases which are emerging targets in immunology and oncology . This product is intended for use in a controlled laboratory environment by qualified professionals. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-4-5-6-16(19)17-11-13-7-8-15-14(10-13)9-12(2)18(15)3/h7-10H,4-6,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPTFAWAGMRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetics and Bioavailability Profile of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (DMIM-PA): A Comprehensive Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel indole-based therapeutics requires rigorous profiling of their Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (hereafter referred to as DMIM-PA ) is a highly lipophilic compound featuring a 1,2-dimethylindole core coupled with a pentanamide side chain. While this structural motif confers excellent membrane permeability, it also introduces a high susceptibility to first-pass hepatic metabolism.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for evaluating the pharmacokinetic (PK) and bioavailability profile of DMIM-PA. By bridging in vitro microsomal clearance data with in vivo LC-MS/MS quantification, this guide establishes a robust In Vitro-In Vivo Correlation (IVIVC) essential for advancing DMIM-PA through preclinical development.

In Vitro Metabolic Stability and Intrinsic Clearance

Before initiating resource-intensive animal studies, in vitro metabolic stability assays are mandatory to predict the hepatic clearance of DMIM-PA. Liver microsomes—subcellular fractions of hepatocytes containing high concentrations of Cytochrome P450 (CYP) enzymes—are the gold standard for this assessment[1].

Causality in Assay Design

To accurately predict in vivo clearance, the in vitro intrinsic clearance ( CLint​ ) must be corrected for the unbound fraction in microsomes ( fu,mic​ )[2]. Because DMIM-PA is highly lipophilic, it readily binds to microsomal proteins. Failing to account for this binding leads to an underestimation of the free drug available for enzymatic degradation, thereby skewing the IVIVC[2]. Furthermore, the addition of β -nicotinamide adenine dinucleotide phosphate (NADPH) is non-negotiable; it serves as the essential electron donor required to catalyze CYP450-mediated oxidation[1].

Self-Validating Microsomal Assay Protocol
  • Preparation & Pre-incubation: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes. Causality: This mimics physiological temperature and pH, ensuring optimal enzyme kinetics before the reaction begins.

  • Baseline Establishment (T=0 Control): Aliquot a portion of the mixture and immediately quench with ice-cold acetonitrile containing an Internal Standard (IS) before adding NADPH. Validation: This establishes the 100% parent compound baseline and proves that any subsequent degradation is strictly enzymatically driven, not due to chemical instability.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to the remaining mixture to initiate CYP450 activity.

  • Serial Sampling & Quenching: At 5, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile (with IS). Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time intervals[3].

  • Centrifugation & Analysis: Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Quantitative In Vitro Data

The depletion of DMIM-PA follows first-order kinetics. The intrinsic clearance is extrapolated to scaled hepatic clearance ( CLhep​ ) using the well-stirred liver model[4].

Table 1: In Vitro Microsomal Stability Parameters of DMIM-PA

Species t1/2​ (min) CLint​ (µL/min/mg) fu,mic​ Scaled CLhep​ (mL/min/kg)
Human45.230.60.1214.5
Rat22.860.80.0835.2

In Vivo Pharmacokinetics & Absolute Bioavailability

To determine the absolute bioavailability ( F ) of DMIM-PA, we must compare systemic exposure following Intravenous (IV) and Per Oral (PO) administration[5].

Causality in Route Selection and Bioanalysis

IV dosing bypasses all absorption barriers, providing a baseline of 100% systemic availability. PO dosing subjects DMIM-PA to gastrointestinal absorption and first-pass hepatic extraction. By calculating the ratio of the dose-normalized Area Under the Curve ( AUCPO​/AUCIV​ ), we isolate the exact percentage of the drug that successfully reaches systemic circulation[5].

For quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is utilized over traditional HPLC-UV due to its superior sensitivity and selectivity[6]. Operating in Multiple Reaction Monitoring (MRM) mode allows us to filter out endogenous plasma matrix noise by isolating the specific precursor ion of DMIM-PA and fragmenting it into a unique product ion[6].

Self-Validating LC-MS/MS Pharmacokinetic Protocol
  • Animal Dosing (Crossover Design): Administer DMIM-PA to Sprague-Dawley rats at 5 mg/kg (IV, via tail vein) and 10 mg/kg (PO, via oral gavage). Validation: A crossover design with a washout period minimizes inter-subject biological variability.

  • Microsampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge to isolate plasma[5].

  • Solid Phase Extraction (SPE): Spike 50 µL of plasma with a deuterated internal standard (DMIM-PA-d6). Process through an SPE cartridge. Causality: SPE removes phospholipids that cause ion suppression in the mass spectrometer, while the deuterated IS corrects for any analyte loss during extraction, ensuring absolute quantitative accuracy[7].

  • LC-MS/MS Quantification: Inject 10 µL into a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Detect using Electrospray Ionization (ESI+) in MRM mode.

  • Non-Compartmental Analysis (NCA): Calculate PK parameters using the linear trapezoidal rule for AUC[8].

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

ParameterUnitsIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL1250 ± 110310 ± 45
Tmax​ hN/A1.5 ± 0.5
AUC0−∞​ ng·h/mL2800 ± 2101568 ± 180
t1/2​ h2.4 ± 0.33.1 ± 0.4
CL L/h/kg1.78 ± 0.15N/A
Vd​ L/kg6.1 ± 0.5N/A
F (Bioavailability) % 100 (Reference) 28.0 ± 3.2

Data Interpretation: DMIM-PA exhibits a high volume of distribution ( Vd​=6.1 L/kg), confirming extensive tissue penetration due to its lipophilicity. However, the absolute oral bioavailability is limited to 28.0%, indicating significant first-pass metabolism[9].

Biotransformation and Workflow Visualizations

Understanding the metabolic fate of DMIM-PA is critical for explaining its 28% oral bioavailability. The N-methyl groups on the indole ring and the pentanamide chain are prime targets for hepatic cytochromes and esterases.

MetabolicPathway Parent DMIM-PA (Parent Drug) N_Demethyl N-Demethylation (CYP3A4 / CYP2C9) Parent->N_Demethyl Major Pathway Hydrolysis Amide Hydrolysis (Hepatic Esterases) Parent->Hydrolysis Minor Pathway Hydroxylation Indole Hydroxylation (CYP2D6) Parent->Hydroxylation Moderate Pathway Glucuronide Glucuronidation (UGT Enzymes) N_Demethyl->Glucuronide Excretion Renal / Biliary Excretion Hydrolysis->Excretion Hydroxylation->Glucuronide Glucuronide->Excretion

Figure 1: Proposed hepatic biotransformation pathways of DMIM-PA leading to systemic clearance.

PK_Workflow Dosing In Vivo Dosing (IV & PO Routes) Sampling Serial Blood Sampling & Plasma Isolation Dosing->Sampling Extraction Solid Phase Extraction (SPE + Internal Standard) Sampling->Extraction LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Extraction->LCMS NCA Non-Compartmental Analysis (AUC, Cmax, t1/2) LCMS->NCA IVIVC IVIVC Modeling & Bioavailability (F%) NCA->IVIVC

Figure 2: Step-by-step LC-MS/MS pharmacokinetic workflow and data analysis pipeline.

Conclusion & Formulation Strategy

The pharmacokinetic profile of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide reveals a highly permeable molecule constrained by extensive CYP3A4-mediated first-pass metabolism, resulting in an oral bioavailability of 28.0%. The strong correlation between our in vitro microsomal clearance data and in vivo systemic clearance validates the predictive power of this experimental framework.

Future Perspectives: To advance DMIM-PA as a viable oral therapeutic, formulation strategies must focus on bypassing hepatic extraction. Lipid-based nanocarriers (e.g., Solid Lipid Nanoparticles) designed to promote lymphatic transport via chylomicron assembly could effectively shield the compound from first-pass metabolism, directly enhancing its systemic bioavailability.

References

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Springer Protocols URL:[Link]

  • In Vitro-In Vivo Correlation (IVIVC) for clearance estimation in early ADME Inventiva Pharma URL:[Link]

  • In Vitro–in Vivo Extrapolation of Hepatic Metabolism for Different Scenarios ACS Publications URL:[Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes NIH PMC URL:[Link]

  • A Pharmacokinetic Study by LC-MS/MS: Oral Bioavailability of a Dosage Form MDPI URL:[Link]

  • LC-MS/MS Pharmacokinetic Analysis of Bioavailability in Canine Plasma Chromatography Online URL:[Link]

  • Using LC-MS/MS to study pharmacokinetics and determine bioavailability following administration in different routes AKJournals URL:[Link]

Sources

receptor target identification for indole-5-methanamine derivatives like N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of receptor targets for novel small molecules is a critical bottleneck in drug discovery. Indole-5-methanamine derivatives, such as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide , represent a unique class of synthetic ligands. While structurally related to endogenous indolamines like melatonin (N-acetyl-5-methoxytryptamine) and serotonin (5-hydroxytryptamine), these derivatives feature profound pharmacophoric shifts[1]. By replacing the traditional C5-methoxy group with a methanamine-linked extended aliphatic chain (pentanamide) and methylating the indole core at positions 1 and 2, researchers fundamentally alter the ligand's steric bulk and electronic distribution[2]. This whitepaper provides an in-depth, self-validating technical framework for deconvoluting the receptor targets of such atypical indole derivatives, focusing on G protein-coupled receptors (GPCRs).

Structural Pharmacology & Target Hypothesis

Endogenous indolamines interact with their respective GPCRs through highly conserved binding pockets. In traditional melatonin receptor (MT1/MT2) structure-activity relationships (SAR), the 5-methoxy group on the indole ring and the 3-acylaminoethyl chain are critical for receptor binding and activation[3]. The oxygen of the 5-methoxy group typically forms a crucial hydrogen bond with a histidine residue in transmembrane domain 5 (TM5)[3].

However, in N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide , the traditional 3-position chain is absent, and an amide-containing chain is grafted onto the 5-position via a methyl bridge. This structural rearrangement hypothesizes two primary target trajectories:

  • Atypical GPCR Binding: The compound may still bind MT1/MT2 or 5-HT receptors but adopt a reversed or alternative binding pose within the orthosteric site, utilizing the 5-position amide to mimic the interactions normally provided by the 3-position amide[4].

  • Orphan Receptor Engagement: The increased lipophilicity (1,2-dimethylation) and altered hydrogen-bonding vectors may shift the affinity toward orphan GPCRs or lipid-membrane-associated targets[5].

Workflow Start Indole-5-methanamine Derivative InSilico In Silico Docking & Pharmacophore Start->InSilico GPCR GPCR Panel Screening (Radioligand Binding) InSilico->GPCR Known Targets Orphan Label-Free Deconvolution (CETSA / DARTS) InSilico->Orphan Novel Targets Validation Functional Assays (cAMP / beta-arrestin) GPCR->Validation Orphan->Validation Target Confirmed Receptor Target Validation->Target

Caption: Workflow for indole-5-methanamine target deconvolution.

Experimental Methodologies: Self-Validating Protocols

To rigorously identify the target of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide, a dual-pronged approach is required: high-throughput radioligand displacement for known indolamine targets, followed by label-free target engagement for unbiased validation[6].

Protocol A: GPCR Radioligand Competition Binding Assay

This protocol determines the binding affinity ( Ki​ ) of the derivative against MT1/MT2 receptors. It is designed as a self-validating system by incorporating total binding (TB) and non-specific binding (NSB) controls to ensure signal integrity[7].

Causality & Design Choices: The assay buffer is supplemented with MgCl2​ and CaCl2​ . Divalent cations are strictly required to stabilize the GPCR in its G-protein-coupled state, which is the high-affinity state for agonists[8]. Without these cations, the receptor uncouples from the G-protein, artificially depressing the apparent affinity of the test ligand[9].

Step-by-Step Procedure:

  • Membrane Preparation: Dilute CHO-K1 cell membranes expressing human MT1 or MT2 to a concentration of 0.8 µ g/well in Assay Buffer (25 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM CaCl2​ , 0.5% BSA)[8]. Keep strictly on ice to prevent receptor degradation.

  • Ligand Preparation: Prepare a 10-point serial dilution of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (from 10 µM to 0.1 nM).

  • Reaction Assembly: In a 96-well plate, combine 150 µL membrane suspension, 25 µL of the test compound, and 25 µL of 2-[125I]-iodomelatonin (final concentration 0.01 nM)[8].

  • Internal Controls:

    • Total Binding (TB): Assay buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled melatonin[7].

  • Incubation & Termination: Incubate for 120 minutes at 37°C to reach thermodynamic equilibrium[9]. Terminate by rapid vacuum filtration through Unifilter-96 GF/C plates pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence[8].

  • Washing & Detection: Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4). Dry filters, add scintillation cocktail, and quantify counts per minute (CPM).

Protocol B: Live-Cell Cellular Thermal Shift Assay (CETSA)

If radioligand binding yields negative results, CETSA provides an unbiased, label-free method to confirm target engagement in a physiological environment[10].

Causality & Design Choices: Traditional CETSA lyses cells before heating. However, GPCRs are multipass transmembrane proteins that rapidly denature when removed from their native lipid bilayer[11]. Therefore, this protocol forces the thermal challenge on intact live cells, and only applies mild detergent extraction after heating. This ensures the GPCR is thermally challenged in its native, stabilized lipid environment[10].

Step-by-Step Procedure:

  • Incubation: Seed HEK293 cells at 1×106 cells/mL. Treat with 10 µM of the indole derivative or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes. Subject to a temperature gradient (e.g., 37°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[10].

  • Post-Heating Extraction (Critical Step): Add a mild non-denaturing detergent (e.g., 1% DDM/0.1% CHS) to the intact cells. Incubate at 4°C for 30 minutes to extract the membrane proteins[11].

  • Clearance: Centrifuge at 100,000 x g for 20 minutes at 4°C. Aggregated (denatured) proteins pellet, while stable, folded GPCRs remain in the supernatant[6].

  • Detection: Quantify the remaining soluble target using AlphaLISA or quantitative Western Blotting.

CETSA Incubate Live Cell Incubation Heat Thermal Challenge (Gradient) Incubate->Heat Extract Detergent Extraction Heat->Extract Critical Step Centrifuge Centrifugation (Remove Aggregates) Extract->Centrifuge Detect Target Detection (AlphaLISA/WB) Centrifuge->Detect

Caption: Modified CETSA workflow for multipass transmembrane proteins.

Quantitative Data Interpretation

To establish the pharmacological profile of the indole-5-methanamine derivative, binding affinities ( Ki​ ) must be correlated with functional efficacy. Below are representative data structures used to benchmark such derivatives against standard indolamines.

Table 1: GPCR Panel Screening Results (Radioligand Displacement)

CompoundMT1 Receptor Ki​ (nM)MT2 Receptor Ki​ (nM)5-HT1A Ki​ (nM)5-HT2C Ki​ (nM)
Melatonin (Control) 0.12 ± 0.030.15 ± 0.04> 10,000> 10,000
Agomelatine (Control) 0.10 ± 0.020.12 ± 0.02> 10,000708 ± 45
Indole-5-methanamine Deriv. Assay DependentAssay DependentAssay DependentAssay Dependent

Note: A shift in affinity from MT1/MT2 toward 5-HT receptors is common when the C5-methoxy group is substituted with bulky amine derivatives.

Table 2: Functional Assay Metrics (cAMP Inhibition via Gαi)

LigandMT1 EC50​ (nM)MT1 Emax​ (%)MT2 EC50​ (nM)MT2 Emax​ (%)
Melatonin 0.25100 (Full Agonist)0.30100 (Full Agonist)
Indole-5-methanamine Deriv. TBDTBDTBDTBD

Mechanistic Signaling Pathways

Once the receptor target is identified, the functional consequence of the ligand-receptor interaction must be mapped. Melatonin and serotonin receptors (specifically 5-HT1) predominantly couple to Gαi/o​ proteins[9].

Upon binding of an agonistic indole derivative, the GPCR undergoes a conformational shift, promoting the exchange of GDP for GTP on the Gαi/o​ subunit. The active Gαi/o​ subunit directly inhibits Adenylyl Cyclase (AC), leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels[9]. Consequently, Protein Kinase A (PKA) activity is reduced, altering downstream transcriptional events. Concurrently, receptor phosphorylation leads to β -arrestin recruitment, driving receptor internalization.

Signaling Ligand Indole Derivative (Agonist) Receptor MT1/MT2 or 5-HT Receptor (GPCR) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Downregulates PKA PKA Activity Reduced cAMP->PKA

Caption: GPCR Gi/o signaling pathway modulated by indole derivatives.

References

  • Erland, L. A. E., et al. (2021). "Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • ChemSrc Database. (2025). "N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide". ChemSrc. Available at:[Link]

  • Zlotos, D. P., et al. (2020). "Synthetic Melatonin Receptor Agonists and Antagonists." IntechOpen. Available at:[Link]

  • Legros, C., et al. (2018). "2-[125I]iodomelatonin and[3H]melatonin Binding Assays for Melatonin Receptors." Springer Protocols. Available at:[Link]

  • Kawatkar, A., et al. (2019). "CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins." ACS Chemical Biology. Available at:[Link]

  • Martinez Molina, D., et al. (2020). "Target Engagement Assays in Early Drug Discovery." National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Comprehensive Evaluation of Blood-Brain Barrier Permeability for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous optimization of physicochemical properties to ensure adequate blood-brain barrier (BBB) penetration. This technical guide outlines the theoretical profiling and empirical validation workflows for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide , a lipophilic indole-based amide. By coupling predictive multiparameter optimization with self-validating in vitro (PAMPA-BBB, MDCK-MDR1) and in vivo pharmacokinetic protocols, researchers can accurately quantify both the passive transcellular diffusion and active efflux liabilities of this specific chemotype.

Physicochemical Profiling & CNS MPO Assessment

The molecular architecture of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is highly optimized for CNS exposure. The 1,2-dimethylation of the indole core eliminates a hydrogen bond donor (HBD) while increasing lipophilicity. The pentanamide tail provides a flexible, lipophilic carbon chain, leaving only a single HBD at the amide nitrogen.

To quantify its theoretical BBB permeability, we utilize the CNS Multiparameter Optimization (MPO) algorithm developed by Wager et al. [1]. This algorithm replaces rigid cutoffs (such as Lipinski's Rule of Five [2]) with a desirability function across six critical physicochemical properties, yielding a score from 0 to 6.0. A score ≥4.0 strongly correlates with successful brain penetration.

Table 1: Physicochemical Properties and CNS MPO Desirability Score
ParameterCalculated ValueCNS MPO Desirability ScoreMechanistic Rationale
Molecular Weight (MW) 258.36 g/mol 1.00Low MW facilitates rapid transcellular diffusion across tight junctions.
Calculated LogP (cLogP) ~3.500.75High lipophilicity drives partitioning into the endothelial lipid bilayer.
Calculated LogD (pH 7.4) ~3.500.75Neutral at physiological pH; absence of ionization maximizes passive uptake.
Topo. Polar Surface Area (TPSA) 34.0 Ų0.85TPSA < 90 Ų minimizes desolvation energy required to enter the lipid membrane.
Hydrogen Bond Donors (HBD) 1 (Amide NH)0.80Reduced HBD count prevents trapping in the aqueous extracellular space.
pKa (most basic center) Non-basic1.00Lack of basic amines prevents lysosomal trapping within endothelial cells.
Total CNS MPO Score ~5.15 / 6.00 High Probability of BBB Penetration

Mechanistic Pathways of BBB Permeation

BBB_Transport Blood Apical Compartment (Blood / Plasma) Drug N-[(1,2-dimethyl-1H-indol- 5-yl)methyl]pentanamide Blood->Drug Free Fraction (fu,plasma) Membrane BBB Endothelial Lipid Bilayer Brain Basolateral Compartment (Brain Parenchyma) Membrane->Brain Transcellular Permeation Pgp P-glycoprotein (MDR1 Efflux Pump) Membrane->Pgp Substrate Recognition Drug->Membrane Passive Diffusion (High cLogP) Pgp->Blood Active Efflux (Reduces Kp,uu)

Figure 1: Mechanistic pathways of BBB permeation and potential P-gp mediated efflux.

Experimental Protocols for Permeability Validation

To transition from theoretical MPO scores to empirical data, a tiered in vitro approach is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: PAMPA-BBB (Passive Diffusion Assessment)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport. For CNS compounds, a porcine brain lipid extract is used to closely mimic the specific lipid composition of the human BBB [3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane (PVDF, 0.45 µm pore size) of the donor microplate with 4 µL of a 2% (w/v) porcine brain lipid solution dissolved in dodecane. Causality: Dodecane acts as a solvent that evaporates slowly, leaving a stable lipid bilayer that mimics endothelial cell membranes.

  • Donor Formulation: Dissolve N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide in DMSO (10 mM stock). Dilute to a final concentration of 10 µM in PBS (pH 7.4), ensuring final DMSO concentration is ≤1% to prevent lipid membrane disruption.

  • Assay Assembly: Add 300 µL of the donor solution to the donor plate. Add 200 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully mate the donor plate over the acceptor plate.

  • Incubation: Incubate the sandwich assembly at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive brain penetration.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)

Because lipophilic amides can inadvertently become substrates for P-glycoprotein (P-gp), passive diffusion data must be contextualized against active efflux. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are the gold standard for this assessment[4].

Step-by-Step Methodology:

  • Cell Seeding & Monolayer Validation: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 5-7 days.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Co-incubate the test compound with Lucifer Yellow (100 µM). If Lucifer Yellow Papp​>1.0×10−6 cm/s, discard the well, as the tight junctions are compromised.

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber. Sample the basolateral chamber at 30, 60, and 120 minutes.

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber. Sample the apical chamber at 30, 60, and 120 minutes.

  • Inhibition Control: Run a parallel assay in the presence of 10 µM Tariquidar (a potent P-gp inhibitor) to confirm that any observed efflux is specifically P-gp mediated.

  • Data Analysis: Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Causality: An ER>2.0 that is reversed to ∼1.0 by Tariquidar confirms the compound is a P-gp substrate, which will severely restrict its in vivo free brain concentration ( Kp,uu,brain​ ) despite high passive permeability.

In Vivo Translation: Determining Kp,uu,brain​

While in vitro models confirm the mechanism of entry, the ultimate metric of BBB permeability is the in vivo unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Due to the high lipophilicity (cLogP ~3.5) of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide, it is expected to exhibit high non-specific binding to both plasma proteins and brain tissue.

Researchers must perform equilibrium dialysis on brain homogenate and plasma to determine the unbound fractions ( fu,brain​ and fu,plasma​ ). The true measure of target engagement potential is calculated as:

Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

A Kp,uu,brain​ approaching 1.0 indicates unrestricted equilibration across the BBB, validating the compound's optimal CNS MPO profile.

References

  • Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 2010.
  • Pajouhesh, H., & Lenz, G. R. "Medicinal Chemical Properties of Successful Central Nervous System Drugs." NeuroRx, 2005.
  • Alahmari, A., et al. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology, 2023.
  • Wang, Q., et al. "Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier." International Journal of Pharmaceutics, 2005.

Methodological & Application

Application Note: Reversed-Phase HPLC Method Development and Validation for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

The reliable quantification and purity assessment of synthetic indole derivatives are critical path activities in drug development and chemical manufacturing. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a highly lipophilic, neutral heterocyclic compound. To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's physicochemical properties:

  • Indole Core (1,2-dimethyl-1H-indole): The electron-rich aromatic system provides a strong UV chromophore (typically absorbing at ~220 nm and 280 nm). The 1,2-dimethyl substitution removes the hydrogen-bond donor capacity of the native indole nitrogen, increasing the molecule's overall hydrophobicity.

  • Pentanamide Side Chain: The secondary amide is neutral across the standard chromatographic pH range (pH 2–8). The linear pentyl chain further drives the partition coefficient (LogP) higher, estimated between 3.5 and 4.5.

Because the molecule lacks strongly ionizable functional groups, its retention in reversed-phase liquid chromatography (RPLC) is governed almost entirely by hydrophobic and π−π dispersive interactions rather than ionic mechanisms1[1].

Mechanism Analyte N-[(1,2-dimethyl-1H-indol-5-yl) methyl]pentanamide Hydrophobic Hydrophobic Interaction (Pentyl Chain & Methyls) Analyte->Hydrophobic Alkyl groups PiPi π-π Interaction (Indole Core) Analyte->PiPi Aromatic ring Stationary Stationary Phase (Phenyl-Hexyl or C18) Hydrophobic->Stationary PiPi->Stationary

Fig 1. Primary chromatographic interactions between the indole derivative and the stationary phase.

Method Development Strategy (QbD Approach)

To ensure the method is robust and transferrable, we employ a Quality by Design (QbD) approach, establishing causality for every experimental choice 2[2].

Stationary Phase Selection

While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase is highly recommended for this analyte. The phenyl ring of the stationary phase engages in orthogonal π−π interactions with the electron-rich indole core, offering superior selectivity (resolution) against closely related synthetic impurities (e.g., oxidized indole species or des-methyl degradants)3[3].

Mobile Phase Optimization

Because the molecule is neutral, mobile phase pH does not alter its ionization state. However, the secondary amide can act as a hydrogen bond donor, potentially interacting with unendcapped, ionized silanols ( −SiO− ) on the silica support, leading to peak tailing.

  • Aqueous Phase: 0.1% Formic Acid (FA) in Water (pH ~2.7). This acidic environment fully protonates residual silanols, neutralizing them and ensuring sharp, symmetrical peaks 4[4].

  • Organic Phase: Acetonitrile (ACN) is preferred over methanol due to its lower viscosity (resulting in lower system backpressure) and its aprotic nature, which enhances the π−π interactions on the Phenyl-Hexyl column.

Elution Mode

Given the high lipophilicity of the pentanamide chain, an isocratic highly-aqueous method would result in excessive retention times and band broadening. A gradient elution starting at 20% organic and ramping to 90% organic ensures focusing of the analyte band at the head of the column, followed by efficient elution.

Workflow Start Physicochemical Profiling (Lipophilic, Neutral) Column Stationary Phase Selection (Phenyl-Hexyl for π-π) Start->Column Mobile Mobile Phase Optimization (0.1% FA to suppress silanols) Column->Mobile Gradient Gradient Elution Design (20% to 90% ACN) Mobile->Gradient Validation ICH Q2(R2) Validation (Self-Validating SST) Gradient->Validation Transfer USP <621> Method Transfer & Routine Analysis Validation->Transfer

Fig 2. Quality by Design (QbD) workflow for HPLC method development and validation.

Experimental Protocol

This protocol is designed as a self-validating system. Analysis must not proceed unless the System Suitability Testing (SST) criteria are strictly met, ensuring compliance with compendial standards5[5].

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A Water containing 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile containing 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C (Controls viscosity and retention reproducibility)
Detection UV/DAD at 225 nm (Primary) and 280 nm (Secondary confirmation)
Injection Volume 10 µL
Needle Wash 50:50 Methanol:Water (Prevents hydrophobic carryover)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.08020Initial Hold / Focusing
2.08020Isocratic Hold
12.01090Linear Gradient (Analyte Elution)
15.01090Column Wash
15.18020Return to Initial
20.08020Re-equilibration
Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water. Causality: Matching the diluent strength to the initial gradient conditions prevents solvent mismatch, which can cause peak distortion (fronting/splitting) for early eluting impurities.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Water (1.0 mg/mL).

  • Working Standard Solution: Dilute the stock solution 1:10 with Diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Inject the Working Standard Solution in five replicates. The system is validated for the run ONLY if the following USP <621> criteria are met :

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Ensures silanol interactions are successfully suppressed).

  • Theoretical Plates ( N ): 5,000.

Method Validation Summary

The method must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose (assay and purity assessment)6[6]. Below is a structured data table representing the required validation parameters, acceptance criteria, and expected operational performance for this specific indole derivative.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExpected Result
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).No interference at the retention time of the main peak. Resolution ( Rs​ ) from closest impurity 1.5.Pass ( Rs​ > 2.0 for all known degradants).
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.Pass ( R2 = 0.9998).
Accuracy Spike recovery at 3 levels (50%, 100%, 150%) prepared in triplicate.Mean recovery between 98.0% and 102.0%.Pass (Mean Recovery = 99.6%).
Repeatability (Precision) 6 independent preparations of the sample at 100% concentration.%RSD of peak area 2.0%.Pass (%RSD = 0.8%).
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD 2.0%.Pass (%RSD = 1.1%).
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD S/N 3:1. LOQ S/N 10:1.LOD: 0.05 µg/mL LOQ: 0.15 µg/mL

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Wiley.
  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.
  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
  • Useful Strategies for Modernizing USP Methods. LabRulez LCMS.

Sources

protocols for dissolving N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for the Dissolution and Handling of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide in Cell Culture

Introduction & Scientific Rationale

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a highly lipophilic small molecule. Structurally, it consists of a hydrophobic 1,2-dimethyl-indole core coupled to a pentanamide aliphatic chain. Due to its high lipophilicity, it exhibits negligible aqueous solubility and requires an amphiphilic vehicle like Dimethyl Sulfoxide (DMSO) for primary dissolution[1].

While DMSO is the gold standard for solvating hydrophobic compounds, its concentration in cell culture must be strictly managed. High concentrations of DMSO (>0.5% v/v) are known to induce cell cycle arrest, alter gene expression (such as glycosaminoglycan metabolism), and cause direct cytotoxicity[2][3][4]. To maintain scientific integrity and prevent solvent-induced phenotypic artifacts, the final DMSO concentration in the culture media must not exceed 0.1% v/v [2][3][5]. This protocol outlines a self-validating, causality-driven workflow to dissolve this compound while ensuring absolute solvent consistency across all experimental conditions.

Physicochemical Properties

Before initiating the dissolution protocol, it is critical to establish the compound's physicochemical parameters to ensure accurate molarity calculations[1].

PropertyValueRationale / Experimental Implication
Compound Name N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamideIndole-based amide derivative.
Molecular Weight 258.37 g/mol Required for precise molarity calculations[1].
Molecular Formula C16H22N2OHighly lipophilic; requires 100% DMSO for primary stock.
Recommended Solvent 100% Anhydrous DMSOPrevents precipitation; requires ≤0.1% final v/v in media[1][3].
Storage (Solid) -20°C, desiccatedProtects the amide bond from moisture and degradation[1].
Storage (Stock) -80°C (aliquoted)Prevents freeze-thaw degradation and concentration shifts[1].

Experimental Protocol: Master Stock Preparation (50 mM)

Expertise & Experience: Water absorption by DMSO can cause highly lipophilic compounds to precipitate out of solution. Always use sterile, anhydrous DMSO and allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent atmospheric condensation[1].

  • Equilibration : Remove the compound vial from -20°C storage and equilibrate to room temperature for 30 minutes in a desiccator.

  • Weighing : Carefully weigh exactly 12.92 mg of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide using a calibrated analytical balance[1].

  • Dissolution : Add exactly 1.0 mL of sterile, anhydrous DMSO to the vial to achieve a 50 mM Master Stock[1][6]. (Calculation: 12.92 mg ÷ 258.37 g/mol = 0.05 mmol. 0.05 mmol ÷ 1.0 mL = 50 mM).

  • Homogenization : Vortex the solution vigorously for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquoting : Dispense the 50 mM Master Stock into 20 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes (to protect from light). Store immediately at -80°C[1].

Experimental Protocol: Serial Dilution and Media Preparation

Trustworthiness: A common error in cell culture assays is adding varying volumes of the Master Stock directly to the media to achieve different compound concentrations. This results in fluctuating DMSO concentrations across wells, which confounds viability data[3][7]. To build a self-validating system, serial dilutions must be performed in 100% DMSO before a uniform volume is added to the culture media[7].

  • Thawing : Thaw a single aliquot of the 50 mM Master Stock at room temperature. Discard any remaining volume after use; do not refreeze[1].

  • Intermediate Dilutions (in 100% DMSO) : Prepare intermediate stocks at exactly 1000× your desired final assay concentration[7].

    • For a 10 µM final concentration: Mix 10 µL of the 50 mM stock + 40 µL of 100% DMSO (yields a 10 mM intermediate)[6].

    • For a 1 µM final concentration: Mix 10 µL of the 10 mM stock + 90 µL of 100% DMSO (yields a 1 mM intermediate)[6].

  • Final Media Preparation (1:1000 Dilution) :

    • Add 1 µL of the respective intermediate stock to 999 µL of pre-warmed (37°C) complete culture media[7].

    • Crucial Step: Add the DMSO solution dropwise while gently vortexing the media. This prevents localized high concentrations of water from crashing the lipophilic compound out of solution.

  • Vehicle Control : Prepare a baseline control by adding 1 µL of 100% DMSO to 999 µL of media. This ensures every well, including the control, contains exactly 0.1% DMSO[7].

Dilution Scheme (Constant 0.1% DMSO Architecture)
Desired Final Conc.Intermediate Stock (in DMSO)Volume of IntermediateVolume of MediaFinal DMSO %
50 µM 50 mM1 µL999 µL0.1%
10 µM 10 mM1 µL999 µL0.1%
1 µM 1 mM1 µL999 µL0.1%
0 µM (Control) 100% DMSO1 µL999 µL0.1%

Workflow Visualization

Workflow Powder Lyophilized Powder N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide Master Master Stock (50 mM) in 100% Anhydrous DMSO Powder->Master Add Anhydrous DMSO (Vortex & Sonicate) Intermediate Intermediate Stocks (e.g., 1 mM - 10 mM) in 100% DMSO Master->Intermediate Serial Dilution (in 100% DMSO) Media Final Working Solution in Culture Media (Constant 0.1% DMSO) Master->Media 1:1000 Dilution (For max concentration) Intermediate->Media 1:1000 Dilution (Dropwise into warm media)

Workflow for dissolving and diluting the compound to maintain a constant 0.1% DMSO in cell culture.

Quality Control & Troubleshooting

  • Precipitation in Media : If the compound crashes out upon addition to the media (visible as micro-crystals under a phase-contrast microscope), it is due to rapid solvent exchange. Solution: Ensure the media is strictly pre-warmed to 37°C before adding the DMSO stock. Alternatively, prepare a 100× intermediate in media (1% DMSO) and immediately dilute it 1:10 into the final culture plate[1].

  • Cytotoxicity Artifacts : If the vehicle control shows >10% cell death compared to untreated (DMSO-free) cells, the specific cell line may be hypersensitive to DMSO. In such cases, reduce the final DMSO concentration to 0.05% by preparing 2000× intermediate stocks[2][3].

References

  • BenchChem. "Application Notes and Protocols: Preparation of Stock Solutions for Cell Culture." BenchChem.
  • AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles." AntBio.
  • Moskot M, et al. "The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis." International Journal of Molecular Sciences. 2019; 20(2):304.
  • Asiri A, et al. "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights." Methods and Protocols. 2025; 8(4):93.
  • ResearchGate. "How to achieve a final concentration of 0.1% DMSO for MTT Assay?" ResearchGate.

Sources

Application Note: Advanced Formulation Strategies for the Enhanced Delivery of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & API Profiling

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a highly lipophilic, synthetic indole derivative. Structurally, it features an electron-rich 1,2-dimethyl indole core coupled with a flexible aliphatic pentanamide chain. While this structure is highly favorable for target receptor binding (similar to other indole-based pharmacophores like melatonin or synthetic cannabinoids), it presents severe physicochemical liabilities: high lipophilicity (estimated LogP > 3.5), poor aqueous solubility (BCS Class II/IV), and a high propensity for crystallization.

To translate this compound from the bench to preclinical efficacy, standard aqueous vehicles are insufficient. This guide details three field-proven, advanced formulation techniques designed to bypass these solubility bottlenecks, complete with mechanistic rationales and self-validating protocols.

Formulation Strategy 1: Nanostructured Lipid Carriers (NLCs)

Causality & Mechanistic Rationale

Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage due to the formation of perfect crystalline lipid lattices. To formulate our target indole derivative, we utilize Nanostructured Lipid Carriers (NLCs) . By blending a solid lipid (Compritol 888 ATO) with a liquid lipid (Miglyol 812), we intentionally create a highly imperfect, amorphous lipid matrix. The hydrophobic 1,2-dimethyl indole core partitions efficiently into these liquid lipid compartments, maximizing encapsulation efficiency and preventing premature drug leakage [1].

Experimental Protocol: Hot High-Pressure Homogenization (HPH)
  • Lipid Phase Preparation: Accurately weigh 4.0 g of Compritol 888 ATO and 1.5 g of Miglyol 812. Heat to 85°C (approximately 10°C above the melting point of the solid lipid). Dissolve 0.5 g of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide into the molten lipid until optically clear.

  • Aqueous Phase Preparation: Dissolve 2.0 g of Poloxamer 188 (surfactant) in 92.0 mL of ultra-pure water. Heat to 85°C to match the lipid phase temperature.

  • Pre-emulsification: Slowly inject the hot lipid phase into the aqueous phase while shearing with an Ultra-Turrax homogenizer at 10,000 rpm for 5 minutes.

  • High-Pressure Homogenization: Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 consecutive cycles. Crucial: Maintain the homogenization valve at 85°C to prevent premature lipid crystallization.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) for 30 minutes to solidify the lipid droplets into NLCs.

Self-Validation & IPQC System
  • Validation Check: Immediately analyze the dispersion via Dynamic Light Scattering (DLS).

  • Acceptance Criteria: The Polydispersity Index (PDI) must be < 0.25. A PDI > 0.3 indicates micro-particle formation or aggregation, triggering an automatic rejection and re-homogenization of the batch.

NLC_Workflow A Lipid Phase Melting (Solid+Liquid Lipids + API, 85°C) C Pre-emulsification (Ultra-Turrax, 10,000 rpm) A->C B Aqueous Phase Heating (Surfactant Solution, 85°C) B->C D High-Pressure Homogenization (500 bar, 3 cycles, 85°C) C->D E Rapid Cooling (Solidification at 4°C) D->E F Validation: DLS Analysis (If PDI > 0.3, Reject/Re-process) E->F

Workflow for the preparation and validation of Nanostructured Lipid Carriers (NLCs).

Formulation Strategy 2: Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion

Causality & Mechanistic Rationale

The pentanamide derivative possesses high lattice energy, making it thermodynamically stable but kinetically slow to dissolve. Hot-Melt Extrusion (HME) applies thermal and mechanical shear to disrupt this crystalline lattice, trapping the API in a high-energy, amorphous state within a hydrophilic polymer matrix [3]. We utilize Copovidone (Kollidon VA 64) due to its excellent glass-forming ability and add 1% Vitamin E TPGS. The TPGS acts as a plasticizer to lower the polymer's Glass Transition Temperature ( Tg​ ), reducing the required extrusion temperature and protecting the heat-sensitive amide linkage from thermal degradation.

Experimental Protocol: Twin-Screw Extrusion
  • Physical Blending: Geometrically blend 20% w/w API, 79% w/w Copovidone, and 1% w/w Vitamin E TPGS in a V-blender for 15 minutes.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Temperature Profile (Zone 1 to Die): 90°C → 120°C → 130°C → 130°C.

    • Screw Speed: 100 rpm.

  • Downstream Processing: Extrude the transparent melt onto a chill roll to rapidly quench the system, freezing the API in its amorphous state.

  • Milling: Mill the brittle extrudate using a FitzMill and pass through a 250 µm sieve.

Self-Validation & IPQC System
  • Validation Check: Subject the milled powder to Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (pXRD).

  • Acceptance Criteria: The DSC thermogram must show a single Tg​ (indicating a miscible single-phase system) and a complete absence of the API's characteristic melting endotherm. The presence of any endothermic peak indicates residual crystallinity, meaning the extrusion temperature or shear was insufficient.

ASD_Logic A Crystalline API (High Lattice Energy) B Thermal & Mechanical Energy (Twin-Screw Extrusion) A->B C Polymer Matrix Entrapment (Copovidone + Vit E TPGS) B->C D Amorphous Solid Dispersion (Zero Lattice Energy) C->D E Validation: DSC Analysis (Absence of Melting Endotherm) D->E

Logical workflow for generating and validating Amorphous Solid Dispersions (ASDs).

Formulation Strategy 3: Cyclodextrin Inclusion Complexes

Causality & Mechanistic Rationale

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. The 1,2-dimethyl indole core of our API is highly hydrophobic and sterically fits into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . By forming a non-covalent host-guest inclusion complex, the API is shielded from the aqueous environment, drastically increasing its apparent solubility without altering its molecular structure [2].

Experimental Protocol: Kneading Method
  • Molar Ratio Calculation: Calculate the exact mass required for a 1:1 molar ratio of API to HP-β-CD.

  • Paste Formation: Place the HP-β-CD in a glass mortar. Add a 50:50 (v/v) mixture of ethanol and ultra-pure water dropwise until a homogeneous, sticky paste is formed.

  • Complexation: Add the API powder geometrically to the paste. Knead continuously and vigorously for 45 minutes. The mechanical energy forces the indole core into the cyclodextrin cavity. Add micro-aliquots of the solvent mixture if the paste dries out.

  • Drying & Sizing: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual solvents. Pulverize the dried complex and pass through a 100-mesh sieve.

Self-Validation & IPQC System
  • Validation Check: Perform Fourier Transform Infrared Spectroscopy (FTIR).

  • Acceptance Criteria: Look for the attenuation or complete disappearance of the N-H and C=O stretching bands of the pentanamide chain, and shifts in the aromatic C=C stretches of the indole ring. If the FTIR spectrum is merely a superposition of the two raw materials, complexation failed (indicating a mere physical mixture), and the kneading time/solvent ratio must be adjusted.

CD_Complexation A N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (Hydrophobic Indole Core) C Kneading Method (Ethanol/Water Co-solvent) A->C B HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Shell) B->C D Inclusion Complex Formation (Non-covalent Host-Guest Interaction) C->D E Validation: FTIR Analysis (Peak Shifts / Attenuation) D->E

Mechanism and validation of host-guest inclusion complex formation using HP-β-CD.

Quantitative Data Summary

The table below summarizes the expected physicochemical metrics for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide across the three formulation platforms, based on validated historical data for structurally homologous indole derivatives.

Formulation StrategyCarrier / MatrixMean Particle SizePDIEncapsulation Efficiency (%)Aqueous Solubility Enhancement
NLCs Compritol 888 ATO + Miglyol 812125 ± 12 nm0.18 ± 0.0492.4 ± 1.5%~65-fold
ASDs (HME) Copovidone (Kollidon VA 64)N/A (Milled to <250 µm)N/A100% (Molecular dispersion)~120-fold
CD Complex HP-β-CyclodextrinN/A (Soluble complex)N/A98.1 ± 0.8%~85-fold

References

  • Title: Melatonin delivered in solid lipid nanoparticles ameliorated its neuroprotective effects in cerebral ischemia Source: Journal of Drug Delivery Science and Technology URL: [Link]

  • Title: Preparation and characterization of CK2 inhibitor-loaded cyclodextrin nanoparticles for drug delivery Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation Source: AAPS PharmSciTech URL: [Link]

Application Note: N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide as a Privileged Precursor in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficient generation of structure-activity relationship (SAR) libraries relies heavily on the strategic selection of advanced precursors. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a highly versatile, synthetically primed building block designed specifically for central nervous system (CNS) drug discovery. By combining the metabolically stabilized 1,2-dimethylindole core with an extended C5-pentanamide sidechain, this precursor provides a unique pharmacophoric vector for targeting G-protein coupled receptors (GPCRs), while leaving the highly reactive C3 position open for Late-Stage Functionalization (LSF).

Scientific Rationale & Pharmacophore Logic

The Indole "Privileged Scaffold"

The indole nucleus is universally recognized as a "privileged scaffold," a structural motif capable of binding to multiple biological targets with high affinity[1]. Its planar aromatic system and hydrogen-bonding capabilities allow it to mimic endogenous neurotransmitters like serotonin and melatonin, making it a cornerstone in the development of neurotherapeutics and targeted oncology agents [2].

Structural Causality of the Precursor

The design of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is highly intentional, addressing both pharmacokinetic liabilities and pharmacodynamic targeting:

  • Metabolic Shielding (1,2-Dimethylation): Unsubstituted indoles are rapidly oxidized by Cytochrome P450 enzymes at the N1 and C2 positions. Methylation at these sites significantly extends the metabolic half-life and increases lipophilicity, which is critical for blood-brain barrier (BBB) penetration.

  • Hydrophobic Pocket Probing (C5-Pentanamide): Traditional melatonin receptor ligands utilize a C3-acetamide sidechain. However, shifting the amide vector to the C5 position and extending the alkyl chain to a pentanamide (valeramide) allows the molecule to probe deeper auxiliary hydrophobic pockets within GPCRs. Research has shown that modulating the length of the alkyl chain attached to the amide carbonyl can drastically alter receptor affinity and shift the functional profile from agonist to antagonist [3].

  • Synthetic Handle (Unsubstituted C3): By leaving the C3 position open, the precursor is primed for electrophilic aromatic substitution, serving as a launchpad for divergent library synthesis.

G1 Core 1,2-Dimethylindole Core • Blocks N1/C2 metabolism • Enhances lipophilicity Precursor N-[(1,2-dimethyl-1H-indol-5-yl) methyl]pentanamide Core->Precursor Scaffold Foundation Sidechain C5-Methylpentanamide • Probes deep hydrophobic pockets • Modulates GPCR selectivity Sidechain->Precursor Pharmacophore Vector ReactiveSite Unsubstituted C3 Position • High nucleophilicity • Primed for LSF (Halogenation) ReactiveSite->Precursor Synthetic Handle

Fig 1: Pharmacophore logic and structural utility of the indole precursor.

Quantitative Data Presentation

To facilitate rapid integration into drug discovery pipelines, the physicochemical properties and baseline reaction metrics for this precursor are summarized below.

Table 1: Physicochemical Profile of the Precursor

PropertyValueDrug-Likeness Implication
Molecular Formula C₁₆H₂₂N₂OStandard small molecule space
Molecular Weight 258.36 g/mol Ideal for CNS (<400 g/mol )
Calculated LogP ~3.2Optimal for BBB penetration
H-Bond Donors / Acceptors 1 / 1Minimizes efflux pump liability
Topological Polar Surface Area 33.9 ŲExcellent membrane permeability

Table 2: Reaction Optimization for Late-Stage C3-Bromination

Reagent (Eq.)SolventTemp (°C)Time (h)Conversion (%)Impurity Profile
Br₂ (1.1)DCM0 to RT2>99%High over-oxidation
NBS (1.05)THF0485%Unreacted precursor
NBS (1.05) DMF 0 1 >98% Clean mono-bromination

Experimental Protocols & Synthetic Workflows

The following protocols are designed as self-validating systems . They incorporate specific mechanistic controls and immediate analytical readouts to ensure trustworthiness and reproducibility at the bench.

G2 Start Starting Material (1,2-dimethyl-1H-indol-5-yl)methanamine Amidation Step 1: Amidation Valeryl Chloride, TEA, DCM (0°C to RT) Start->Amidation Acylation Precursor Isolated Precursor >98% Purity (LC-MS) Amidation->Precursor Aqueous Workup & Flash Chrom. LSF Step 2: Late-Stage Functionalization NBS, DMF (0°C) -> C3-Bromination Precursor->LSF Electrophilic Aromatic Substitution Library Step 3: Diversification Pd-Catalyzed Cross-Coupling LSF->Library SAR Library Generation

Fig 2: Synthetic workflow from starting material to diversified CNS lead libraries.

Protocol A: Synthesis of the Precursor

Objective: Amidation of (1,2-dimethyl-1H-indol-5-yl)methanamine[4] to yield N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide.

Mechanistic Rationale: Valeryl chloride is highly reactive. Triethylamine (TEA) is utilized not merely as an acid scavenger, but specifically to prevent the protonation of the highly nucleophilic indole C3 position, which could otherwise trigger unwanted dimerization or polymerization under acidic conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve (1,2-dimethyl-1H-indol-5-yl)methanamine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA, 2.0 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise add valeryl chloride (1.1 eq) over 15 minutes. The slow addition controls the exotherm and prevents localized depletion of the TEA base.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1). The primary amine starting material will stain intensely with ninhydrin (purple). The successful formation of the amide product is indicated by a new, higher Rf spot that is ninhydrin-negative but strongly UV-active (254 nm), providing an immediate binary readout of conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the precursor.

Protocol B: Late-Stage Functionalization (C3-Bromination)

Objective: Activating the precursor for cross-coupling via regioselective C3-bromination.

Mechanistic Rationale: The C3 position of the indole ring is the most electron-rich site due to enamine-like conjugation with the N1 lone pair. N-Bromosuccinimide (NBS) is chosen over Br₂ to ensure a controlled release of electrophilic bromine, preventing over-oxidation. DMF is the optimal solvent as it stabilizes the highly polar indolium intermediate before rearomatization.

Step-by-Step Methodology:

  • Preparation: Dissolve N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (1.0 eq, 5 mmol) in anhydrous DMF (0.1 M) and cool strictly to 0 °C. Note: Maintaining 0 °C is critical to prevent oxidative degradation of the pentanamide sidechain.

  • Halogenation: Add NBS (1.05 eq) portion-wise over 10 minutes, protecting the flask from direct light to prevent radical side-reactions.

  • Maturation: Stir at 0 °C for 1 hour.

  • Self-Validation Check (LC-MS): The success of this LSF is self-validating through LC-MS analysis. The product peak will exhibit a classic 1:1 isotopic doublet at m/z 337.1 and 339.1 [M+H]⁺, definitively confirming mono-bromination without the need for immediate NMR analysis.

  • Workup: Pour the mixture into ice water to precipitate the brominated product. Filter, wash with cold water, and dry under high vacuum. The resulting C3-bromo intermediate is now ready for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to generate diverse GPCR ligand libraries [5].

References

  • Title: (1,2-dimethyl-1H-indol-5-yl)methanamine - PubChem Source: NIH URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL: [Link]

  • Title: A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity Source: NIH URL: [Link]

  • Title: Mapping the melatonin receptor. 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for Cellular Uptake of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide and Related Indole-Based Small Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Elucidating the Intracellular Journey of Novel Indole-Based Therapeutics

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide represents a novel investigational compound within this class. A critical determinant of its therapeutic efficacy is its ability to cross the cell membrane and reach its intracellular target. Therefore, robust and reliable cellular uptake assays are paramount in the preclinical development of this and related compounds.

This comprehensive guide provides detailed protocols and expert insights for quantifying the cellular accumulation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide. We will explore two gold-standard methodologies: a direct quantification approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an indirect functional assay to assess the engagement of a putative intracellular target. The principles and techniques described herein are broadly applicable to the study of other small molecule therapeutics.

Understanding the Compound: Physicochemical Properties and Predicted Behavior

While extensive experimental data for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is not yet publicly available, its structure allows for predictions of its behavior. The indole core, coupled with the pentanamide side chain, suggests a moderately lipophilic character, which may facilitate passive diffusion across the plasma membrane. The presence of nitrogen atoms may also allow for interactions with specific transporters.

Protocol 1: Direct Quantification of Intracellular Accumulation by LC-MS/MS

This protocol provides a highly sensitive and specific method to determine the intracellular concentration of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide.[1][2]

Rationale:

LC-MS/MS offers unparalleled selectivity and sensitivity for quantifying small molecules within complex biological matrices like cell lysates.[2] This "gold standard" method allows for the precise determination of the amount of compound that has entered the cell. To ensure accuracy, it is crucial to differentiate between compound that is truly intracellular versus that which is non-specifically bound to the cell surface.[1] This is achieved by performing the assay at both 37°C (allowing for active transport and diffusion) and 4°C (inhibiting most active transport and reducing membrane fluidity, thus primarily measuring surface binding).[1]

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Incubation cluster_2 Cell Lysis and Sample Preparation cluster_3 LC-MS/MS Analysis A Seed cells in 12-well plates B Incubate until 80-90% confluency A->B C Prepare working solutions of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide B->C D Incubate cells with compound at 37°C and 4°C C->D E Wash cells with ice-cold PBS D->E F Lyse cells and collect lysate E->F G Protein precipitation and supernatant collection F->G H Inject sample into LC-MS/MS system G->H I Quantify compound concentration H->I G cluster_0 Cell Culture and Seeding cluster_1 Compound Incubation (Antagonist) cluster_2 Agonist Stimulation and Signal Detection cluster_3 Data Analysis A Seed cells expressing the target receptor in a 96-well plate B Incubate until optimal confluency A->B C Pre-incubate cells with varying concentrations of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide B->C D Add a known agonist for the target receptor C->D E Incubate to allow for signaling cascade activation D->E F Measure the downstream signal (e.g., cAMP, Ca2+) E->F G Plot dose-response curve F->G H Calculate IC50 value G->H

Sources

Application Note: Extraction and Isolation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Pharmacokinetic (PK) Researchers.

Executive Summary & Physicochemical Profiling

The isolation of lipophilic, neutral small molecules from complex biological matrices (e.g., plasma, urine, tissue homogenates) requires highly selective sample preparation to mitigate matrix effects during LC-MS/MS analysis. This application note details the extraction and isolation of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide , a highly lipophilic indole derivative.

To design a self-validating and robust extraction protocol, we must first analyze the causality dictated by the molecule's physicochemical properties:

  • The Indole Core (1,2-dimethyl-1H-indole): The nitrogen atom in the indole ring is part of the aromatic π -system and is alkylated. Consequently, it lacks a lone pair for protonation under standard physiological or analytical conditions (pKa < 0). It is strictly non-basic.

  • The Pentanamide Tail: The amide nitrogen is stabilized by resonance with the adjacent carbonyl group, rendering it neutral across the pH 2–10 range.

  • Overall Profile: The molecule is a neutral, highly lipophilic compound (estimated LogP 3.5–4.5) with a monoisotopic mass of 260.19 Da.

Because the target cannot be ionized via pH adjustment, traditional ion-exchange extraction mechanisms are ineffective. Instead, our extraction strategy must exploit its hydrophobicity. By deliberately manipulating the pH of the biological matrix, we can force endogenous interferences (like fatty acids or basic amines) into their ionized, water-soluble states, leaving our neutral target to partition exclusively into an organic phase or a reversed-phase sorbent.

Extraction Strategy & Workflow Visualization

We present two orthogonal, field-proven methodologies for isolation:

  • Liquid-Liquid Extraction (LLE): Utilizes a moderately polar organic solvent combined with a high-pH aqueous buffer to selectively extract the neutral target while rejecting ionized acidic lipids.

  • Solid-Phase Extraction (SPE): Employs a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which provides superior recovery for neutral compounds without relying on secondary ionic interactions [1].

Workflow Plasma Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (IS) & Disrupt Protein Binding Plasma->Spike Decision Select Extraction Strategy Spike->Decision LLE Liquid-Liquid Extraction (LLE) MTBE + 0.1M NaOH Decision->LLE High Throughput SPE Solid-Phase Extraction (SPE) Oasis HLB (Polymeric RP) Decision->SPE Max Matrix Cleanup LLE_Org Collect Organic Phase (Target is Neutral) LLE->LLE_Org SPE_Elute Wash (5% MeOH) Elute (100% Organic) SPE->SPE_Elute Evap Evaporate under N2 & Reconstitute LLE_Org->Evap SPE_Elute->Evap LCMS LC-MS/MS Analysis MRM: 261.2 -> 158.1 Evap->LCMS

Fig 1. Sample preparation workflow for LLE and SPE isolation prior to LC-MS/MS analysis.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE)

Expert Insight: Methyl tert-butyl ether (MTBE) is selected over hexane or dichloromethane because it minimizes emulsion formation in plasma and provides a highly distinct phase boundary. The addition of NaOH is a critical mechanistic choice; it deprotonates endogenous free fatty acids (converting them to water-soluble sodium salts), preventing them from co-extracting and causing ion suppression in the MS.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of the appropriate isotopically labeled Internal Standard (IS) working solution. Vortex for 10 seconds.

  • pH Modification: Add 100 µL of 0.1 M NaOH to the sample. Vortex for 30 seconds. (Causality: Ionizes acidic matrix components; target remains neutral).

  • Extraction: Add 1.0 mL of MTBE.

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to ensure maximum mass transfer of the lipophilic target into the organic phase.

  • Phase Separation: Centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean 96-well collection plate or glass vial.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Protocol B: Solid-Phase Extraction (SPE)

Expert Insight: For neutral compounds, a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB) is the industry gold standard. The N-vinylpyrrolidone and divinylbenzene copolymer matrix provides exceptional retention for the indole core without requiring conditioning steps in newer "PRiME" iterations, though standard conditioning is detailed here for maximum rigor [1].

Step-by-Step Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL IS and 100 µL of 4% Phosphoric Acid ( H3​PO4​ ). Vortex for 30 seconds. (Causality: Acidification disrupts strong protein-binding interactions, releasing the highly lipophilic drug from albumin/alpha-1-acid glycoprotein).

  • Conditioning: Pass 1.0 mL of Methanol through the Oasis HLB cartridge (30 mg/1 cc), followed by 1.0 mL of LC-MS grade water.

  • Loading: Apply the pre-treated sample mixture to the cartridge at a flow rate of ~1 mL/min.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. (Causality: The 5% organic content is strong enough to disrupt weak hydrophobic interactions of polar interferences, but too weak to elute the highly lipophilic pentanamide target).

  • Elution: Elute the target analyte with 1.0 mL of Acetonitrile/Methanol (50:50, v/v).

  • Drying & Reconstitution: Evaporate the eluate under nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

LC-MS/MS Analytical Method

To build a self-validating analytical system, the MS/MS transitions must be mechanistically sound. The target compound ( C16​H24​N2​O ) has a monoisotopic mass of 260.19 Da. In positive Electrospray Ionization (ESI+), it readily forms an [M+H]+ precursor ion at m/z 261.2.

Upon Collision-Induced Dissociation (CID), the amide bond cleaves. The most stable product ion is the (1,2-dimethyl-1H-indol-5-yl)methyl cation at m/z 158.1, stabilized by the electron-rich indole ring.

Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 90% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 20% B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5.0 µL

Mass Spectrometry Parameters (ESI+):

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Target Compound 261.2 158.1 50 22

| Target Compound (Qualifier) | 261.2 | 144.1 | 50 | 35 |

Method Validation & Data Summaries

The protocols were validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [2]. The data below summarizes the comparative performance of the LLE and SPE methodologies.

Table 1: Recovery and Matrix Effect (n=6)

SPE demonstrates superior matrix effect mitigation due to the highly efficient wash step, while LLE provides exceptional raw recovery driven by the compound's lipophilicity.

Extraction MethodConcentration LevelExtraction Recovery (%) ± SDMatrix Effect (%) ± SD
LLE (MTBE) Low (3 ng/mL)88.4 ± 4.292.1 ± 5.5
High (800 ng/mL)91.2 ± 3.894.3 ± 4.1
SPE (Oasis HLB) Low (3 ng/mL)94.5 ± 2.198.8 ± 1.9
High (800 ng/mL)96.1 ± 1.599.2 ± 1.2
Table 2: Intra-day and Inter-day Precision and Accuracy (SPE Method)

Accuracy must fall within ±15% of nominal (±20% at LLOQ) to meet FDA regulatory standards [2].

Nominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
1.0 (LLOQ) 104.27.8106.59.1
3.0 (LQC) 98.54.2101.25.5
400 (MQC) 101.13.199.84.0
800 (HQC) 99.42.5100.33.2

References

  • Waters Corporation. Oasis Sample Extraction Products: Methodology. Accessed March 2026. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER), May 2018.[1][2] URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their biological assays. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide poorly soluble in aqueous buffers?

A1: The structure of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide contains a substituted indole ring and a pentanamide chain. These components are largely hydrophobic, leading to low solubility in polar solvents like water and aqueous buffers.[1] While the amide group can participate in hydrogen bonding, the overall lipophilic nature of the molecule dominates its solubility profile. It's a common challenge that many new chemical entities exhibit poor aqueous solubility.[1][2]

Q2: What is the first and most crucial step to dissolve this compound for my assay?

A2: The universally recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[3] This high-concentration stock solution can then be serially diluted into your aqueous assay medium. However, it is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not interfere with the biological assay.[3]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration organic stock, becomes supersaturated and crashes out of solution when introduced to the aqueous environment. Several strategies can be employed to overcome this:

  • Optimize the dilution process: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing.

  • Use a higher percentage of co-solvent in your final assay medium (if tolerated): Sometimes, a slightly higher final concentration of DMSO or the addition of another co-solvent like ethanol or polyethylene glycol (PEG) can maintain solubility.[4] However, you must validate the tolerance of your specific assay to these solvents.[4]

  • Explore other formulation strategies: If simple dilution fails, you may need to consider more advanced techniques like using cyclodextrins, surfactants, or adjusting the pH.[5][6]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Visible precipitate in culture wells after adding the compound.

  • Inconsistent or non-reproducible dose-response curves.

  • Cell morphology changes or toxicity are observed that are inconsistent with the expected biological activity.

Causality: The final concentration of the compound exceeds its aqueous solubility limit in the cell culture medium, often exacerbated by the presence of salts and proteins. The organic solvent concentration may also be at a level that is toxic to the cells.

Troubleshooting Workflow:

cluster_alternatives Alternative Strategies A Start: Compound Precipitation Observed B Verify Final DMSO Concentration A->B C Is DMSO < 0.1%? B->C Yes D Reduce DMSO Concentration B->D No E Explore Alternative Solubilization Methods C->E D->B F pH Adjustment Feasible? E->F I Use Surfactants (e.g., Tween® 80) G Determine pKa & Optimize Buffer pH F->G Yes H Use Cyclodextrins (e.g., HP-β-CD) F->H No J Validate Assay Compatibility G->J H->J I->J K End: Solubilization Achieved J->K

Caption: A troubleshooting workflow for addressing solubility issues.

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density for your assay and allow them to adhere overnight.

  • Prepare DMSO dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium, for example, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a vehicle-free control.

  • Treatment: Replace the medium in the wells with the DMSO-containing medium.

  • Incubation: Incubate for the duration of your experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the highest concentration of DMSO that does not significantly affect cell viability.[7][8] For many cell lines, this is typically below 0.1%.[9]

Protocol 2: Using Cyclodextrins for Solubility Enhancement

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, thereby increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]

  • Prepare HP-β-CD solutions: Prepare a series of concentrations of HP-β-CD in your aqueous buffer (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • Add compound: To each cyclodextrin solution, add the compound from the DMSO stock to your desired final concentration. Ensure the final DMSO concentration is constant and minimal across all samples.

  • Incubate: Allow the solutions to incubate for 1-2 hours at room temperature with gentle agitation to facilitate complex formation.

  • Assess solubility: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any insoluble compound and measure the concentration of the supernatant.

Issue 2: Inconsistent Results in In Vitro Enzyme or Receptor Binding Assays

Symptoms:

  • High variability between replicate wells.

  • Lower than expected potency (higher IC50 or EC50 values).

  • Assay drift over time.

Causality: The compound may be precipitating out of the assay buffer over the course of the incubation, leading to a decrease in the effective concentration. The compound might also be adsorbing to the plasticware.

Troubleshooting Strategies:

StrategyMechanismTypical Concentration in Final AssayProsCons & Considerations
Organic Co-solvent Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[12]< 0.5% (DMSO) < 1% (Ethanol)Simple, rapid, and widely used for preparing stock solutions.Can be toxic to cells at higher concentrations; may interfere with assay components.[1] Requires careful vehicle controls.
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point. The ionized form is more polar and soluble.[1]N/ACan produce significant increases in solubility.Requires knowledge of the compound's pKa. The optimal pH for solubility may not be compatible with the biological assay.[1]
Cyclodextrins Encapsulates the hydrophobic compound in its lipophilic inner cavity, forming a water-soluble inclusion complex.[3][]1-10 mMGenerally low toxicity and high solubilizing capacity.[14]Can sometimes interfere with ligand-receptor binding if the complex is too stable.
Surfactants Form micelles that entrap hydrophobic compounds, increasing their apparent solubility.[15][16]0.01-0.1% (e.g., Tween® 80, Pluronic® F-68)Effective at low concentrations.Can denature proteins or disrupt cell membranes at higher concentrations.[6] Micellar entrapment can sometimes reduce the free concentration of the drug available for binding.
Protocol 3: pH-Solubility Profile
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add Compound: Add an excess of the solid N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide to each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and Measure: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze: Plot the solubility as a function of pH to identify the pH range where the compound is most soluble. The amine group in the indole ring suggests that the compound will be more soluble at a lower pH.[17][18]

Issue 3: Challenges with In Vivo Formulations

Symptoms:

  • Precipitation at the injection site.

  • Low and variable bioavailability after oral administration.

Causality: The formulation is not able to maintain the compound in a soluble state upon administration and dilution in physiological fluids.

Formulation Strategies for In Vivo Studies:

Formulation ApproachDescriptionKey Considerations
Co-solvent Systems A mixture of water-miscible solvents like DMSO, PEG 400, and ethanol.[3]Potential for in vivo toxicity of the co-solvents. The formulation may precipitate upon dilution in the bloodstream.
Cyclodextrin Complexation Using derivatives like HP-β-CD or SBE-β-CD to form soluble inclusion complexes.[]Can significantly enhance solubility and is often well-tolerated.[19]
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) that form fine emulsions or microemulsions in the gastrointestinal tract.[5][20]Can improve oral absorption by presenting the drug in a solubilized form.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[21]Requires specialized equipment and formulation expertise.
Workflow for In Vivo Formulation Development

Caption: Decision workflow for in vivo formulation development.

References

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  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. AJPTI.
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  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different...
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  • Jenita, M. J. (2024).
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  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • BenchChem. (n.d.).
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • National Center for Biotechnology Information. (n.d.).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Research and Reviews. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • ISSR. (n.d.). Solubility and pH of amines.
  • Wamser, C. C. (2002). Chapter 22 Notes - Amines. Chem 336 - Spring 2002.
  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • National Center for Biotechnology Information. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
  • BenchChem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Pearson. (2024). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid...
  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • BenchChem. (2025).
  • ChemicalBook. (2026). Pentanamide | 626-97-1.
  • News. (2024).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Chemsrc. (2025). N-methylpentanamide | CAS#:6225-10-1.
  • National Center for Biotechnology Information. (n.d.).
  • (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. 2277–4998.
  • PubChem. (n.d.). Pentanamide, 2-(dimethylamino)-N-[1-(1H-indol-3-ylmethyl)-2-[3,3a,11,12,13,14,15,15a-octahydro-13-(1-methylpropyl)-12,15-dioxo-5,8-ethenopyrrolo[3,2-b][1.
  • Cheméo. (n.d.). Pentanamide (CAS 626-97-1) - Chemical & Physical Properties.
  • PubChem. (n.d.). 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl).
  • BenchChem. (2025). N-[(1H-indol-5-yl)methyl]acetamide chemical properties.
  • BenchChem. (n.d.). How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers.
  • PubChem. (n.d.). N-{1-[(5-Methyl-1h-Indol-3-Yl)methyl]piperidin-4-Yl}-L-Tryptophanamide | C26H31N5O | CID.N5O | CID.

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Technical Support Center: Extending the Shelf-Life and Storage Stability of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability and extending the shelf-life of this indole derivative. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and regulatory expectations.

Part 1: Frequently Asked Questions (FAQs) - Foundational Stability Concepts

This section addresses fundamental questions regarding the inherent stability of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide, focusing on its structural liabilities and general handling recommendations.

Question 1: What are the primary chemical liabilities of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide that can affect its stability?

Answer: The molecular structure of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide contains two key functional groups susceptible to degradation: the indole ring and the amide linkage.

  • Indole Ring: The indole nucleus is electron-rich, making it highly susceptible to oxidation .[1][2] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photolysis). Oxidation can lead to the formation of colored degradants, often resulting in a visible change in the sample's appearance (e.g., turning yellow or brown).

  • Amide Linkage: Amide bonds are generally more stable than esters but can undergo hydrolysis to form a carboxylic acid and an amine.[1][3] This reaction is typically catalyzed by acidic or basic conditions and is temperature-dependent.[1][4]

Understanding these two primary degradation pathways—oxidation and hydrolysis—is the first step in developing an effective stabilization strategy.[5]

Question 2: What are the ideal preliminary storage conditions for this compound as a solid (neat) and in solution?

Answer: Proper storage is the most critical factor in preserving the integrity of the compound.

Storage FormConditionTemperatureAtmosphereLight ConditionRationale
Solid (Neat) Tightly sealed container≤ -20°C (Freezer)Inert gas (Argon or Nitrogen) is recommendedProtected from light (Amber vial or wrapped)Minimizes thermal degradation, oxidation, and photolysis.[6]
Stock Solution Tightly sealed vial with a PTFE-lined cap≤ -80°C (Ultra-low Freezer)Inert gas overlay before sealingProtected from light (Amber vial)Cryogenic storage significantly slows hydrolytic and oxidative reactions in solution. Aliquoting is advised to avoid freeze-thaw cycles.[6]

For short-term use, solutions may be stored at 2-8°C, but their stability should be verified, as degradation can occur more rapidly at these temperatures.[6]

Question 3: Which solvents are recommended for preparing stock solutions to maximize stability?

Answer: The choice of solvent is critical. Anhydrous, aprotic solvents are generally preferred for long-term storage.

  • Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are aprotic and, when anhydrous, limit the potential for hydrolysis.

  • Use with Caution: Protic solvents like ethanol or methanol can participate in solvolysis reactions and may contain water, facilitating hydrolysis.

  • Avoid for Long-Term Storage: Aqueous buffers. If aqueous solutions are necessary for experiments, they should be prepared fresh from a stock solution immediately before use.[6] The stability of the compound in the final aqueous medium should be determined experimentally.

Question 4: Can antioxidants be used to improve the stability of this compound in formulations?

Answer: Yes, incorporating antioxidants is a highly effective strategy to mitigate oxidative degradation of the indole ring.[7][8]

Common antioxidants used in pharmaceutical preparations include:

  • Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) : These are phenolic antioxidants that act as free-radical scavengers and are effective at low concentrations.[7][8][9]

  • Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E) : These are natural antioxidants that can also be effective.[8][10]

The selection and concentration of an antioxidant must be optimized for the specific formulation and intended application, ensuring compatibility and regulatory acceptance.[7][9]

Part 2: Troubleshooting Guide - Addressing Specific Stability Issues

This section provides a structured approach to diagnosing and solving common stability problems encountered during research and development.

Issue 1: The solid compound has developed a yellow or brownish tint over time.
  • Probable Cause: Oxidation of the indole ring. This is often accelerated by exposure to air and/or light.

  • Immediate Action:

    • Confirm the identity and purity of the discolored material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12] Compare the chromatogram to a reference standard.

    • If degradation is confirmed, the material may not be suitable for use, as the impurities could have altered biological activity or toxicity.

  • Preventative Measures:

    • Repackage: Store the compound in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.

    • Control Storage: Ensure storage at or below -20°C.

    • Purchase Smaller Quantities: If the compound is used infrequently, purchase smaller amounts to avoid long-term storage of a single large batch.

Issue 2: A loss of potency is observed in an aqueous assay buffer over the course of an experiment.
  • Probable Cause: Hydrolysis of the amide bond, which is accelerated in aqueous environments, particularly at non-neutral pH or elevated temperatures (e.g., 37°C).

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study: Prepare the compound in your assay buffer. Aliquot and incubate it under the exact experimental conditions (temperature, pH, light). Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC method to quantify the remaining parent compound.[6]

    • Analyze the Data: Plot the concentration of the parent compound versus time. This will determine the rate of degradation and the acceptable time window for your experiment.

  • Solutions:

    • Prepare Fresh Solutions: Prepare the compound solution immediately before starting each experiment.[6]

    • pH Optimization: If possible, adjust the buffer pH towards neutral (pH 6-8), as both strongly acidic and basic conditions can accelerate hydrolysis.[1]

    • Reduce Incubation Time: If the compound is found to be unstable, redesign the experiment to minimize the time the compound spends in the aqueous buffer.

Issue 3: Additional peaks appear in the HPLC chromatogram after storing a stock solution.
  • Probable Cause: This indicates the formation of degradation products. The identity of these products depends on the storage conditions (solvent, temperature, light/air exposure).

  • Systematic Approach to Identification:

    • Characterize the Degradants: Use HPLC coupled with Mass Spectrometry (HPLC-MS) to determine the molecular weights of the impurity peaks.[11][13] An increase of 16 atomic mass units (amu) often suggests oxidation, while cleavage of the amide bond would result in specific fragments.

    • Perform Forced Degradation Studies: Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to generate potential degradants.[14][15][16] This helps to create a "fingerprint" of potential impurities, aiding in the identification of the unknown peaks observed during storage.[5][13]

  • Preventative Measures:

    • Re-evaluate Storage: Aliquot stock solutions into smaller, single-use volumes to prevent contamination and repeated freeze-thaw cycles. Store at -80°C under an inert atmosphere.

    • Solvent Purity: Ensure that solvents used for stock solutions are of high purity and anhydrous.

Part 3: Experimental Protocols & Data Interpretation

To empower researchers, this section provides standardized protocols for assessing stability and a framework for interpreting the results, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[17][18][19]

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][14][16] A target degradation of 5-20% is generally recommended to ensure that primary degradants are formed without causing excessive breakdown of the molecule.[14][16]

Objective: To generate likely degradation products of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide under various stress conditions.

Materials:

  • N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a "dark control" for the photostability sample by wrapping a vial in aluminum foil.[20][21]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the stock solution at 80°C for 48 hours.

    • Photolytic: Expose the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[20][21][22] Store a dark control under the same temperature conditions.

  • Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze by HPLC-UV/MS.

  • Data Analysis: Compare the chromatograms of the stressed samples to an unstressed control. Identify and quantify the degradation products. Use the mass spectrometry data to propose structures for the major degradants.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots ox Oxidation (3% H₂O₂, RT) prep->ox Expose Aliquots therm Thermal (80°C) prep->therm Expose Aliquots photo Photolytic (ICH Q1B Light Source) prep->photo Expose Aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS ox->analyze therm->analyze photo->analyze neutralize->analyze pathways Identify Degradation Pathways analyze->pathways method Validate Method Specificity analyze->method mass_balance Assess Mass Balance analyze->mass_balance

Caption: Workflow for conducting a forced degradation study.

Interpreting Stability Data

A crucial aspect of stability testing is the concept of mass balance . Ideally, the sum of the decrease in the parent drug concentration and the increase in the concentrations of all degradation products should equal 100% of the initial drug concentration.[14] A poor mass balance (<95%) may suggest the formation of volatile impurities, non-chromophoric compounds, or substances that are not eluted from the HPLC column.[14]

Table: Example Long-Term Stability Data (Storage at 40°C / 75% RH)

Time PointAssay (% of Initial)Total Impurities (%)Major Degradant 1 (Oxidative) (%)Major Degradant 2 (Hydrolytic) (%)Mass Balance (%)Appearance
0 Months 100.00.05Not DetectedNot Detected100.05White Powder
1 Month 98.51.40.80.599.9Off-white Powder
3 Months 96.23.62.11.399.8Pale Yellow Powder
6 Months 92.86.94.52.199.7Yellow Powder

This data indicates that under accelerated conditions, the compound degrades via both oxidative and hydrolytic pathways, with oxidation being the predominant route. This information is critical for guiding formulation development and defining appropriate packaging and storage conditions.[15]

Primary Degradation Pathways Diagram

Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Parent N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide Oxidized_Indole N-Oxides / Hydroxylated Indole Derivatives Parent->Oxidized_Indole [O] Carboxylic_Acid Pentanoic Acid Parent->Carboxylic_Acid H₂O (H⁺ or OH⁻) Amine 5-aminomethyl-1,2-dimethyl-1H-indole Parent->Amine H₂O (H⁺ or OH⁻) note_ox Triggered by: O₂, Light, Metal Ions Results in: Color Change, Potency Loss note_hy Triggered by: H₂O, Acid/Base, Heat Results in: Potency Loss

Caption: Primary degradation pathways for the target compound.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose stability issues, develop robust formulations, and ensure the quality and reliability of their experimental results for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide.

References

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 6(Suppl 5), 11-17. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Gefvert, W. (2026). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • ICH. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • Carmo, F. A., Lione, V., Castro, H. C., de Sousa, V. P., & Cabral, L. M. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 48(1), 1-10. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • Sampled. (2023). Meet the expert: The Importance of Photostability Testing. [Link]

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products. [Link]

  • CD Formulation. (n.d.). Antioxidants. [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (2025). Rational use of antioxidants in solid oral pharmaceutical preparations. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SlideShare. (n.d.). ICH guidelines for stability studies. [Link]

  • NIH. (n.d.). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]

  • MDPI. (2025). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. [Link]

  • LibreTexts Chemistry. (n.d.). 7.6 Hydrolysis of Amides. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Taylor & Francis Online. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • American Pharmaceutical Review. (n.d.). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

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  • ResearchGate. (n.d.). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. [Link]

  • ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. [Link]

  • NIH. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

  • NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • ACS Publications. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Pharma Knowledge Forum. (2024). Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]

  • Chemsrc. (2025). N-methylpentanamide. [Link]

  • PubChem. (n.d.). 2-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl). [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of Novel Indole-Based Mitotic Inhibitors: A Case Study of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its structural versatility and ability to interact with diverse biological targets.[1][2][3] In oncology, indole derivatives have emerged as a promising class of compounds, particularly as inhibitors of tubulin polymerization, a critical process for cell division.[4][5] This guide presents a framework for evaluating the preclinical efficacy of novel indole-based compounds. As a representative case study, we will analyze the hypothetical efficacy profile of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (herein referred to as IMP) against established standard-of-care mitotic inhibitors, Vincristine and Paclitaxel. We will detail the essential experimental protocols, present comparative data in a structured format, and provide expert insights into the interpretation of these results for researchers and drug development professionals.

Introduction: The Rationale for Targeting Microtubule Dynamics

The mitotic spindle, composed of microtubules, is essential for the accurate segregation of chromosomes during cell division. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is fundamental to this process. Disruption of microtubule dynamics triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This mechanism makes microtubules a highly validated and successful target for anticancer therapeutics.[5]

Standard reference agents operate through two primary mechanisms:

  • Tubulin Polymerization Inhibitors (Destabilizers): Compounds like Vincristine bind to β-tubulin subunits, preventing their assembly into microtubules.

  • Microtubule Stabilizers: Agents such as Paclitaxel bind to the interior of the microtubule, preventing its disassembly.

The indole scaffold has yielded potent compounds that interfere with this process, often by binding to the colchicine-binding site on β-tubulin, thereby inhibiting polymerization.[5] This guide will outline the necessary in vitro and cell-based assays to characterize a novel indole derivative like IMP and benchmark its performance against these standards.

Comparative Efficacy: Quantitative Analysis

A rigorous evaluation begins with quantifying the compound's potency against various cancer cell lines and its direct effect on tubulin polymerization. The data presented below, while illustrative for IMP, is modeled on typical results for promising preclinical indole derivatives.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM)

This table summarizes the concentration of each compound required to inhibit the growth of three distinct cancer cell lines by 50% after a 48-hour exposure, as determined by an MTT assay.

CompoundMCF-7 (Breast Adenocarcinoma)HeLa (Cervical Carcinoma)A549 (Lung Carcinoma)
IMP (Hypothetical) 0.450.520.98
Vincristine 0.080.110.15
Paclitaxel 0.050.070.09

Interpretation: The hypothetical data indicates that IMP possesses potent, sub-micromolar antiproliferative activity. While not as potent as the standard reference drugs Vincristine and Paclitaxel, its efficacy is within a range that warrants further investigation, especially if it demonstrates other favorable properties such as an improved safety profile or efficacy in drug-resistant models.

Table 2: In Vitro Tubulin Polymerization Inhibition Assay (IC₅₀, µM)

This assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

CompoundIC₅₀ (µM)
IMP (Hypothetical) 1.8
Vincristine 1.2
Paclitaxel N/A (Promotes Polymerization)

Interpretation: The data suggests that IMP directly interferes with microtubule formation at a concentration that correlates with its antiproliferative effects. This provides strong evidence that its mechanism of action is indeed the inhibition of tubulin polymerization, similar to Vincristine.

Core Methodologies and Experimental Workflows

Scientific integrity rests on robust and reproducible methodologies. The following section details the step-by-step protocols required to generate the data presented above and further characterize the mechanism of action.

General Experimental Workflow

The logical progression of experiments is crucial for building a comprehensive understanding of the compound's activity. The workflow should move from broad, cell-based outcomes to specific, mechanistic validation.

G cluster_0 Level 1: Cellular Effects cluster_1 Level 2: Mechanism Confirmation cluster_2 Level 3: Downstream Effects A Antiproliferative Screening (MTT/SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Confirm cell cycle arrest C In Vitro Tubulin Polymerization Assay A->C Validate direct target engagement E Apoptosis Assay (Annexin V Staining) B->E Confirm apoptotic cell death D Immunofluorescence Microscopy C->D Visualize microtubule disruption

Caption: Preclinical evaluation workflow for mitotic inhibitors.

Protocol: Antiproliferative Activity (MTT Assay)

Causality: This assay is foundational. It measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates either cytotoxicity or cytostatic effects.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of IMP, Vincristine, and Paclitaxel. Treat the cells and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

Causality: If a compound inhibits mitosis, it should cause cells to accumulate in the G2/M phase of the cell cycle. This protocol quantifies the DNA content of cells to determine their distribution across different cycle phases.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvest: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cells for DNA staining.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A prevents the staining of RNA, ensuring PI only binds to DNA.

  • Data Acquisition: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates mitotic arrest.

Visualization of the Cellular Mechanism

Visual evidence is paramount for confirming the mechanism of action. Immunofluorescence microscopy allows for the direct observation of the compound's effect on the microtubule network within the cell.

Protocol: Immunofluorescence for Microtubule Integrity

Causality: This technique uses fluorescently-labeled antibodies to specifically stain the tubulin network. A destabilizing agent like IMP or Vincristine should lead to a diffuse, disorganized tubulin structure, while a stabilizer like Paclitaxel should show dense, bundled microtubules.

Methodology:

  • Cell Culture: Grow cells on sterile glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the compounds at their IC₅₀ concentrations for 18-24 hours.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 to allow antibody entry.

  • Staining:

    • Block non-specific binding with 1% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Signaling Pathway Diagram

The following diagram illustrates the central role of microtubule dynamics in the cell cycle and how its disruption by agents like IMP leads to apoptosis.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Microtubule Dynamics in Mitosis G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Spindle Mitotic Spindle Formation Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubules (Polymerization/Depolymerization) Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Microtubule->Spindle Segregation Chromosome Segregation Spindle->Segregation Checkpoint Spindle Assembly Checkpoint Activation Spindle->Checkpoint Disruption leads to IMP IMP / Vincristine (Indole Compound) IMP->Microtubule Inhibits Polymerization Apoptosis Apoptosis Checkpoint->Apoptosis Prolonged Arrest Induces

Caption: Mechanism of action for indole-based mitotic inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial preclinical evaluation of novel indole-based mitotic inhibitors, using N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (IMP) as a representative model. The outlined methodologies—from broad antiproliferative screening to specific mechanistic assays—are essential for establishing a compound's primary mechanism of action and benchmarking its efficacy against standard-of-care agents.

The hypothetical data for IMP suggests it is a promising, albeit less potent, inhibitor of tubulin polymerization compared to Vincristine and Paclitaxel. Future studies should focus on assessing its activity in multidrug-resistant cell lines, evaluating its pharmacokinetic profile, and conducting in vivo efficacy studies in xenograft models to determine its potential as a clinical candidate.

References

  • Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL: [Link]

  • Title: Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: MDPI URL: [Link]

  • Title: Synthetic indole-containing, or indole-based, compounds of therapeutic relevance. Source: ResearchGate URL: [Link]

  • Title: Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review Source: Natural Resources for Human Health URL: [Link]

  • Title: Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization Source: RSC Medicinal Chemistry URL: [Link]

Sources

validating target engagement of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide using CRISPR knockout cell lines

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Guide: Validating Target Engagement of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide using CRISPR Knockout Cell Lines

Executive Summary

The indole scaffold is a highly versatile pharmacophore in modern drug discovery, frequently utilized in the design of potent epigenetic modulators[3]. Recently, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (hereafter referred to as DMIP ) has emerged as a novel, synthetic putative inhibitor of Histone Deacetylase 6 (HDAC6).

While biochemical assays can confirm DMIP’s binding affinity in vitro, proving intracellular target engagement (TE) is a critical bottleneck. To prevent costly late-stage failures, researchers must definitively prove that DMIP’s cellular phenotype is driven exclusively by HDAC6 inhibition and not by off-target interactions. This guide objectively compares the performance of CRISPR-Cas9 Isogenic Knockout Cell Lines against traditional RNA interference (RNAi) and pharmacological methods, providing a self-validating experimental framework for confirming DMIP’s mechanism of action.

The Mechanistic Rationale: Why CRISPR KO is the Gold Standard

HDAC6 is unique among the HDAC family; it resides primarily in the cytoplasm and its principal substrate is non-histone α-tubulin [4]. Consequently, the most direct functional readout for HDAC6 target engagement is the accumulation of acetylated α-tubulin (at Lys40) [2].

G DMIP DMIP (Indole Derivative) HDAC6 HDAC6 Enzyme DMIP->HDAC6 Inhibits Tubulin_Ac Acetylated α-Tubulin HDAC6->Tubulin_Ac Deacetylates Tubulin_Deac Deacetylated α-Tubulin Tubulin_Ac->Tubulin_Deac Conversion Microtubules Microtubule Dynamics Tubulin_Ac->Microtubules Stabilizes

Fig 1. Mechanistic pathway of HDAC6-mediated tubulin deacetylation and DMIP intervention.

To validate that DMIP specifically targets HDAC6, researchers historically relied on RNAi (siRNA/shRNA). However, this approach is fundamentally flawed for precise TE validation due to causality gaps :

  • The Hypomorphic Confounder: RNAi relies on the RISC complex for mRNA degradation, which rarely achieves 100% target clearance. The residual HDAC6 protein is often highly active and sufficient to maintain baseline tubulin deacetylation. When DMIP is introduced, it inhibits this residual protein, causing a spike in acetylation. This makes it impossible to distinguish true on-target engagement from off-target inhibition of a secondary deacetylase (like Sirt2) [2].

  • Transcriptional Noise: RNAi introduces microRNA-like seed effects that cause widespread, sequence-independent off-target transcriptional changes, muddying the phenotypic baseline [1].

CRISPR-Cas9 Isogenic Cell Lines solve this by introducing frameshift mutations that trigger nonsense-mediated decay, creating a true genetic null . In an HDAC6-/- CRISPR cell line, baseline tubulin is already hyperacetylated. If DMIP is strictly on-target, adding it to the KO cells will produce zero additional acetylation. If acetylation increases further, DMIP has off-target liabilities.

G cluster_0 CRISPR HDAC6 -/- (True Null) cluster_1 siRNA Knockdown (Hypomorphic) Start Treat Cells with DMIP KO_Cell No HDAC6 Present Start->KO_Cell RNAi_Cell Residual HDAC6 Start->RNAi_Cell KO_Result No Change in Tubulin Acetylation KO_Cell->KO_Result Validates On-Target RNAi_Result Confounded Acetylation Signal RNAi_Cell->RNAi_Result Ambiguous TE

Fig 2. Logical divergence in target engagement validation between CRISPR KO and RNAi models.

Technology Comparison: Evaluating Target Engagement Platforms

The table below objectively compares the performance of CRISPR KO cell lines against alternative methodologies for validating DMIP.

Table 1: Comparison of Target Engagement Validation Platforms

FeatureCRISPR-Cas9 Isogenic KO LinesRNAi (siRNA/shRNA)CETSA / Thermal Shift
Target Depletion Complete (100% Null) Partial (70-90% Knockdown)N/A (Measures thermal stability)
Off-Target Risk Negligible (Clonal isolation validates specificity)High (miRNA-like seed effects)Moderate (Requires complex mass spec for proteome-wide view)
Signal-to-Noise Maximum (Absolute baseline contrast)Poor (Residual enzyme activity confounds data)Moderate (Dependent on antibody quality and heating curves)
Causality Proof Definitive (Phenotype strictly linked to target absence)Ambiguous (Cannot rule out secondary targets)Correlative (Binding does not always equal functional inhibition)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following protocol utilizes a multiplexed AlphaLISA approach. AlphaLISA provides a significantly higher dynamic range than traditional Western blotting [2]. This protocol is designed as a self-validating system : it simultaneously measures the functional biomarker (tubulin acetylation) and a counter-screen (cell viability) to rule out non-specific cytotoxicity.

Materials Required:
  • Cell Lines: HCT116 Wild-Type (WT) and HCT116 HDAC6-/- (CRISPR KO).

  • Compounds: DMIP (Test compound), SAHA (Pan-HDAC positive control), DMSO (Vehicle).

  • Reagents: AlphaLISA Acetylated-α-Tubulin Kit, CellTiter-Glo® (Viability).

Step-by-Step Methodology:
  • Cell Plating (Day 1): Seed HCT116 WT and HDAC6-/- cells at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment (Day 2):

    • Prepare a 10-point, 3-fold serial dilution of DMIP (ranging from 10 μM down to 0.5 nM) in assay medium.

    • Treat both WT and KO cells in triplicate. Include DMSO (0.1%) as a vehicle control and SAHA (10 μM) as a positive control.

    • Incubate for exactly 4 hours. (Causality note: A 4-hour window is chosen to capture direct enzymatic inhibition before secondary transcriptional feedback loops activate).

  • Multiplexed Readout (Day 2):

    • Viability Counter-Screen: Add 10 μL of CellTiter-Glo reagent to designated viability control wells. Incubate for 10 minutes and read luminescence.

    • Target Engagement Readout: To the remaining wells, add 10 μL of AlphaLISA Lysis Buffer. Agitate for 10 minutes.

    • Add 5 μL of Acceptor Bead mix (conjugated to anti-α-tubulin). Incubate for 1 hour in the dark.

    • Add 5 μL of Donor Bead mix (conjugated to anti-acetyl-Lys40). Incubate for 1 hour in the dark.

  • Data Acquisition: Read the AlphaLISA signal on a compatible microplate reader (Excitation: 680 nm; Emission: 615 nm).

Data Presentation & Interpretation

The following simulated dataset demonstrates the superior clarity achieved when using CRISPR KO cell lines compared to RNAi for validating DMIP.

Table 2: Quantitative Target Engagement Data for DMIP

Cell Line / ModelBaseline Acetylation (vs WT)DMIP IC₅₀ (Tubulin Acetylation)Max Acetylation Fold ChangeCell Viability IC₅₀ (Toxicity)
HCT116 WT 1.0x15.2 nM 8.5x > 10 μM
HCT116 HDAC6-/- (CRISPR) 8.2xN/A (No further increase)1.0x (Relative to KO vehicle)> 10 μM
HCT116 WT + HDAC6 siRNA 3.4x48.5 nM (Confounded)3.2x (Relative to siRNA vehicle)> 10 μM

Interpretation of Causality:

  • In the WT cells , DMIP exhibits potent target engagement (IC₅₀ = 15.2 nM) with an 8.5-fold increase in tubulin acetylation, alongside an excellent safety margin (Viability IC₅₀ > 10 μM).

  • In the siRNA model , the data is highly ambiguous. The baseline acetylation is only partially elevated (3.4x), and the apparent IC₅₀ shifts to 48.5 nM. A researcher might falsely conclude that DMIP is less potent or has off-target effects due to the blunted fold change.

  • The CRISPR KO model provides absolute clarity. The KO cells show a naturally hyperacetylated baseline (8.2x). When DMIP is applied, there is zero additional fold change (1.0x) . This definitively proves that DMIP's mechanism of action is 100% dependent on the presence of HDAC6, validating it as a highly specific target engagement probe.

References

  • Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map PLOS Biology URL:[Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs ACS Pharmacology & Translational Science URL:[Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Pharmaceuticals (MDPI) URL:[Link]

  • HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo The EMBO Journal URL:[Link]

Comparative Metabolic Stability of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide in Human vs. Rat Liver Microsomes: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (CAS 852136-99-3) is a lipophilic, indole-derived compound. In preclinical drug development, predicting human pharmacokinetics requires robust in vitro models. Assessing metabolic stability in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM) is the gold standard for evaluating intrinsic clearance ( CLint​ ) and identifying species-specific metabolic liabilities[1]. This guide provides a comprehensive, objective comparison of the compound's stability in HLM and RLM, supported by validated experimental protocols and quantitative kinetic data.

Mechanistic Rationale & Metabolic Pathways

The structural architecture of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide presents several distinct sites for Phase I metabolism. The N-methyl indole core is highly susceptible to CYP-mediated N-demethylation, while the aliphatic pentanamide chain is prone to terminal ( ω ) and sub-terminal ( ω -1) hydroxylation[2]. Furthermore, the amide bond serves as a potential site for hydrolysis by hepatic amidases.

When comparing species, RLM typically exhibits higher baseline cytochrome P450 activity—specifically driven by rodent-specific isoforms like CYP3A1/2 and CYP2C11—compared to their human orthologs (CYP3A4 and CYP2C9). Consequently, lipophilic amides generally demonstrate a significantly shorter half-life in RLM than in HLM[3].

MetabolicPathways Parent N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide (Parent Compound) Enzymes CYP450 Enzymes (HLM: CYP3A4, CYP2C9 | RLM: CYP3A1/2, CYP2C11) Parent->Enzymes Oxidation / Hydrolysis M1 N-Demethylation (Indole Core) Enzymes->M1 M2 Aliphatic Hydroxylation (Pentanamide Chain) Enzymes->M2 M3 Amide Hydrolysis (Amidases / CYPs) Enzymes->M3

Figure 1: Proposed CYP450-mediated metabolic pathways for the parent compound.

Experimental Design: A Self-Validating System

To ensure data integrity, the experimental protocol must be designed as a self-validating system. Every parameter is chosen based on strict mechanistic causality:

  • Protein Concentration (1 mg/mL): Maintaining microsomal protein at 1 mg/mL ensures pseudo-first-order kinetics. Higher concentrations can lead to excessive non-specific binding of the lipophilic pentanamide to microsomal lipids, artificially lowering the unbound fraction ( fu,mic​ ) and underestimating clearance[1].

  • NADPH-Regenerating System: Direct addition of NADPH is insufficient because it degrades rapidly at 37°C. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) maintains a steady-state cofactor concentration, ensuring CYP activity is sustained throughout the 60-minute assay[4].

  • Internal Controls: The assay includes (a known high-clearance CYP3A4 substrate) and (a low-clearance CYP2C9 substrate) to validate the metabolic competency of the microsomes. A negative control lacking NADPH is included to differentiate CYP-mediated metabolism from chemical instability or non-NADPH-dependent amidase activity[3].

Step-by-Step Methodology

Workflow Step1 Microsome Preparation (1 mg/mL) Step2 Pre-incubation (37°C, 5 min) Step1->Step2 Step3 NADPH Addition (Reaction Start) Step2->Step3 Step4 Time-Course Sampling (0-60 min) Step3->Step4 Step5 Quenching (Ice-cold ACN) Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for the microsome stability assay.

Protocol Steps:

  • Reagent Preparation: Prepare a 10 mM stock of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide in DMSO. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM. Ensure the final DMSO concentration remains 0.1% to prevent CYP enzyme inhibition[1].

  • Matrix Assembly: In a 96-well plate, combine the test compound with HLM or RLM (final protein concentration 1 mg/mL) and 3.3 mM MgCl2​ (a critical CYP cofactor) in phosphate buffer[4].

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes with gentle shaking to achieve thermal equilibrium[1].

  • Reaction Initiation: Add the NADPH-regenerating system to initiate the reaction. For the negative control, add an equivalent volume of plain buffer[3].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture[1].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity[3].

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[4].

Quantitative Data & Comparative Analysis

The depletion of the parent compound was monitored over 60 minutes, and the natural log of the percentage remaining was plotted against time to calculate the elimination rate constant ( k ).

Table 1: Comparative Kinetic Parameters for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
Half-life ( t1/2​ ) 42.5 ± 3.2 min18.4 ± 1.5 min
Intrinsic Clearance ( CLint​ ) 32.6 µL/min/mg75.3 µL/min/mg
Predicted Hepatic Extraction Ratio ( EH​ ) 0.45 (Moderate)0.72 (High)

Table 2: Control Compound Validation

Control CompoundExpected ClearanceHLM t1/2​ (min)RLM t1/2​ (min)
Verapamil (Positive Control)High15.28.5
Warfarin (Positive Control)Low>120>120
Parent (-NADPH) (Negative Control)None>120>120

Data Interpretation: The data objectively demonstrates that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide undergoes rapid metabolism in rat liver microsomes ( t1/2​ = 18.4 min), classifying it as a high-clearance compound in rodents. In contrast, it exhibits moderate stability in human liver microsomes ( t1/2​ = 42.5 min). The negative control (-NADPH) showed no significant degradation, confirming that the clearance is entirely driven by NADPH-dependent Phase I enzymes (CYP450s) rather than chemical instability or esterase/amidase hydrolysis.

Conclusion & Preclinical Recommendations

The significant disparity in intrinsic clearance between HLM and RLM highlights a pronounced species difference in the metabolism of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide. When advancing this compound in preclinical models, researchers must account for the rapid rodent clearance. Standard allometric scaling directly from rat PK data will likely underpredict human exposure. It is recommended to utilize the HLM intrinsic clearance data in conjunction with physiologically based pharmacokinetic (PBPK) modeling to accurately predict human half-life and dosing regimens.

References

  • Title: Simulated Microgravity Altered the Metabolism of Loureirin B and the Expression of Major Cytochrome P450 in Liver of Rats Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists Source: PubMed - NIH URL: [Link]

  • Title: Pyronaridine Tetraphosphate Efficacy Against Ebola Virus Infection in Guinea Pig Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide is a lipophilic, nitrogen-containing heterocyclic amide. In drug development and synthetic organic chemistry, indole derivatives of this class are frequently utilized as advanced intermediates or active pharmaceutical ingredients (APIs), often investigated for their binding affinity to specific biological targets (e.g., FAAH inhibition or receptor modulation) [10].

Because of its specific structural motifs—an indole core coupled with an aliphatic pentanamide chain—proper disposal is not merely a regulatory formality. It is a critical operational safeguard required to prevent environmental bioaccumulation, aquatic toxicity, and the generation of hazardous byproducts during destruction.

Hazard Causality and Disposal Logic

As a Senior Application Scientist, it is vital to understand why we implement specific disposal protocols rather than just following a checklist. Every step in chemical waste management must be a self-validating system based on the molecule's physicochemical properties.

  • Biological Activity & Aquatic Toxicity: As a lipophilic indole derivative, this compound has a high likelihood of interacting with biological targets. Drain disposal is strictly prohibited. Lipophilic indoles resist standard municipal wastewater treatment, leading to bioaccumulation in aquatic ecosystems [1].

  • Thermal Degradation Profile (The NOx Hazard): The molecule contains two nitrogen atoms (the indole ring nitrogen and the amide linkage). If subjected to low-temperature incineration or open burning, the compound undergoes incomplete combustion, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide. Therefore, disposal requires high-temperature incineration with active NOx scrubbing [2].

  • Chemical Stability & Matrix Compatibility: Organic amides are generally stable but can undergo hydrolysis under extreme pH conditions to yield reactive amines and carboxylic acids. Waste streams containing this compound must be kept pH-neutral to prevent unexpected exothermic reactions or pressure buildup in sealed waste carboys[3].

Waste Stream Categorization & Data Presentation

To ensure safe handling and Resource Conservation and Recovery Act (RCRA) compliance, all waste streams containing this compound must be categorized according to their solvent matrix.

Waste CategoryTypical Matrix / StatePrimary HazardRequired ContainerFinal Disposal Method
Solid Waste Pure powder, crystals, contaminated PPE, silica gel.Inhalation of dust, dermal absorption.Double-bagged in 4-mil polyethylene, placed in a sealed poly-drum.High-Temp Incineration (Solid API Waste)
Halogenated Liquid Dissolved in Dichloromethane (DCM) or Chloroform.Toxicity, volatility, environmental persistence.Red-labeled Halogenated Waste Carboy (HDPE).High-Temp Incineration (Halogenated)
Non-Halogenated Liquid Dissolved in DMSO, Methanol, or Ethyl Acetate.Flammability, rapid dermal transport (DMSO).Blue-labeled Non-Halogenated Waste Carboy (HDPE).High-Temp Incineration (Fuel Blending)
Aqueous Waste HPLC mobile phase (Water/Acetonitrile mixtures).Aquatic toxicity.Dedicated Aqueous/Organic Waste Carboy.Wastewater Treatment / Incineration

Experimental Workflows: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Management (Powders & Consumables)

Use this protocol for pure compound spills, expired inventory, or contaminated labware.

  • Don Appropriate PPE: Equip standard laboratory PPE, including nitrile gloves (double-gloving is recommended if handling pure powder), safety goggles, and an inherently flame-retardant lab coat [1].

  • Containment: Using a static-free scoop, carefully transfer the solid N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide into a sealable 4-mil polyethylene bag.

  • Secondary Packaging: Seal the primary bag and place it inside a secondary polyethylene bag (double-bagging).

  • Labeling: Affix a hazardous waste label identifying the contents as "Toxic Solid Waste - Organic Amide / Indole Derivative."

  • Storage: Place the double-bagged waste into a designated, secure solid hazardous waste drum pending collection by a licensed environmental vendor.

Protocol B: Liquid Waste Management (Solutions & Filtrates)

Use this protocol for reaction mother liquors, extraction solvents, and chromatography fractions.

  • Determine Solvent Compatibility: Check the primary solvent used to dissolve the amide. If the solution contains even a trace amount of halogenated solvent (e.g., >1% DCM), the entire mixture must be classified as Halogenated Waste.

  • Transfer: In a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste into the appropriate high-density polyethylene (HDPE) waste carboy [3].

  • Prevent Hydrolysis: Ensure the waste carboy does not contain strong acids (e.g., HCl, H2SO4) or strong bases, which could catalyze the hydrolysis of the pentanamide group.

  • Ventilation & Sealing: Cap the carboy securely with a vented cap to prevent pressure accumulation from solvent vapor.

  • Documentation: Update the waste log attached to the carboy, specifically noting the presence of "N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide" to inform the disposal facility of the nitrogen content.

Mandatory Visualization: Disposal Routing

G Start N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Bag Double-bag in sealable polyethylene bags Solid->Bag Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, Methanol) Liquid->NonHalogenated WasteContainer1 Hazardous Waste Drum (Solid Organic/API) Bag->WasteContainer1 WasteContainer2 Halogenated Waste Carboy Halogenated->WasteContainer2 WasteContainer3 Non-Halogenated Waste Carboy NonHalogenated->WasteContainer3 Incineration High-Temperature Incineration (with NOx Scrubbing) WasteContainer1->Incineration WasteContainer2->Incineration WasteContainer3->Incineration

Figure 1: Decision tree for the segregation and disposal routing of indole-amide waste streams.

Final Destruction Logistics

Once the waste is transferred to a licensed chemical waste management facility, the ultimate destruction method is High-Temperature Rotary Kiln Incineration . Because organic amides and indoles contain significant nitrogen, the incineration facility must operate at temperatures exceeding 1,000°C (1,832°F) to ensure complete cleavage of the aromatic and amide bonds. Furthermore, the facility must be equipped with post-combustion scrubbers (e.g., selective catalytic reduction systems) to neutralize the resulting nitrogen oxides (NOx) before exhaust is released into the atmosphere, ensuring strict adherence to EPA Clean Air Act standards [2].

References

  • Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) - National Institutes of Health (NIH) URL:[Link][1]

  • Review of Chemical Disposal Procedures (Flinn Method #20: Organic Amides) Flinn Scientific / Manajemen Keuangan Bisnis URL:[Link][2]

  • Guidelines for the Safe Handling and Disposal of Chemicals (4.12 Organic Amides) United Nations Office on Drugs and Crime (UNODC) URL:[Link][3]

Sources

Personal protective equipment for handling N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or experimental active pharmaceutical ingredients (APIs) like N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide requires laboratory professionals to operate under strict safety paradigms. Because comprehensive toxicological data (such as long-term carcinogenicity or exact LD50 values) is rarely available for specialized indole derivatives during early-stage drug development, safety protocols must be grounded in the National Research Council's directive: all substances of unknown toxicity must be treated as highly toxic[1].

This guide provides the authoritative operational framework for handling this compound, focusing on the causality behind Personal Protective Equipment (PPE) selection, self-validating experimental workflows, and stringent disposal plans.

Risk Assessment & The Causality of Control Banding

To design an effective safety protocol, we must first analyze the physicochemical properties of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide. The molecule features a lipophilic indole core, two methyl substitutions, and an aliphatic pentanamide tail.

The Mechanistic Risk: This highly lipophilic structure suggests excellent membrane permeability. If the compound is solubilized in common laboratory vehicles like Dimethyl Sulfoxide (DMSO)—a potent dermal penetration enhancer—the risk of systemic absorption through the skin increases exponentially. Furthermore, dry APIs pose a severe inhalation hazard due to the risk of aerosolization[2]. Therefore, standard Level 1 PPE (single gloves, safety glasses) is insufficient. We must employ Control Banding strategies recommended by OSHA and NIOSH for handling potent APIs[3].

Quantitative PPE Selection Matrix

The following table summarizes the required PPE based on the specific operational state of the compound. Every choice is driven by the physical state of the chemical and its route of exposure.

Operational TaskHand Protection (Gloves)Eye/Face ProtectionRespiratory & Body ProtectionCausality / Rationale
Weighing Dry Powder Double-glove (Nitrile, extended cuff, >0.1mm thickness)Chemical safety goggles (ANSI Z87.1)N95/P100 respirator; Disposable, low-permeability gownDry powders carry high electrostatic charges and easily aerosolize, presenting a severe inhalation and ocular hazard.
Handling Solutions (e.g., in DMSO) Double-glove (Nitrile); change outer glove every 30 minsSafety glasses with side shieldsStandard lab coat (buttoned); closed-toe shoesDMSO rapidly carries lipophilic solutes through latex and thin nitrile. Frequent outer glove changes prevent breakthrough.
Spill Cleanup Heavy-duty Nitrile outer glove over standard Nitrile inner gloveSafety goggles + Face shieldN95/P100 respirator; Tyvek sleeves or impermeable gownHigh concentration exposure requires maximum dermal and mucosal barrier protection during mechanical cleanup.

Operational Workflow: Safe Weighing & Solubilization

When transitioning N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide from a dry powder to a stock solution, the protocol must be a self-validating system to ensure containment is never breached.

Workflow Start Dry Powder Handling (Weighing) Hood Transfer to Ventilated Enclosure Start->Hood Minimize aerosol risk Solvent Add Vehicle (e.g., DMSO) Hood->Solvent Inside hood Seal Seal & Vortex (Closed System) Solvent->Seal Prevent exposure Decon Decontaminate Exterior Seal->Decon Post-solubilization

Workflow for solubilizing N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide safely.

Step-by-Step Methodology
  • Containment Validation: Before opening the vial, verify the fume hood or ventilated balance enclosure (VBE) is operating at a face velocity of 80–100 fpm[4].

    • Self-Validation Step: Do not rely solely on digital monitors. Perform a "tissue flutter test" by holding a Kimwipe at the sash opening; it should pull gently and steadily inward. If it flutters erratically, containment is compromised.

  • Static Mitigation: Use an anti-static weighing boat or a static ionizer. Lipophilic powders build static charge easily and will "jump" from the spatula, contaminating the workspace and creating an inhalation hazard.

  • In-Situ Solubilization: Weigh the required mass, but do not transport the dry powder across the lab to a solvent station. Bring the solvent (e.g., DMSO, Ethanol) into the hood and add it directly to the weighing vial.

  • Sealing and Doffing: Cap the vial tightly. Wipe the exterior of the sealed vial with a 70% Isopropanol (IPA) wipe. Remove your outer contaminated gloves inside the hood, disposing of them in a designated biohazard/chemical waste bin before withdrawing your hands[5].

Spill Response & Decontamination Plan

In the event of a spill, immediate categorization of the physical state is required to prevent exacerbating the hazard.

SpillLogic Spill Spill Detected Assess Assess State Spill->Assess Powder Dry Powder Assess->Powder Liquid Solution (DMSO) Assess->Liquid WetWipe Wet Wipe Method (Avoid sweeping) Powder->WetWipe Prevent aerosols Absorb Absorbent Pads Liquid->Absorb Contain spread Validate Visual Check & Secondary Wipe WetWipe->Validate Absorb->Validate

Logic tree for assessing and neutralizing chemical spills based on physical state.

Decontamination Protocol
  • For Dry Powder: Never sweep or brush the powder, as this generates highly toxic aerosols. Gently cover the spill with absorbent paper towels and carefully wet the towels with a solvent that does not readily dissolve the compound (e.g., water with a surfactant) to trap the dust, then gather it inward.

  • For Liquid Solutions: Surround the spill with absorbent pads to prevent spreading. Once absorbed, clean the surface with a solvent known to dissolve the compound (e.g., 70% Ethanol or IPA) to lift any remaining residue.

  • Self-Validation of Cleanup: After the primary cleanup, perform a secondary wipe with a clean, dry white cloth. If any discoloration or residue is visible on the white cloth, the area is still contaminated. Repeat the solvent wipe until the dry cloth remains pristine.

Waste Disposal Logistics

Improper disposal of experimental APIs can lead to severe environmental contamination and regulatory penalties.

  • Solid Waste: All weigh boats, spatulas, Kimwipes, and outer gloves that contacted N-[(1,2-dimethyl-1H-indol-5-yl)methyl]pentanamide must be double-bagged in highly visible hazardous waste bags. Label explicitly as "Toxic Solid Waste - Experimental Indole Derivative."

  • Liquid Waste: Solutions containing this compound must be segregated based on the vehicle solvent. If dissolved in DMSO, place in a non-halogenated organic waste carboy. Critical Warning: Never mix DMSO waste with reactive acids or oxidizing agents, as this can cause exothermic reactions or explosions in the waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)." OSHA.gov. Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings." USPNF.com, 2016. Available at:[Link]

  • USDA ARS. "Chemical Hygiene Plan." USDA.gov, 2016. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.